2-Amino-4-thiazoline
Description
The exact mass of the compound 2-Amino-4-thiazoline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-4-thiazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-thiazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
16566-21-5 |
|---|---|
Molecular Formula |
C3H6N2S |
Molecular Weight |
102.16 g/mol |
IUPAC Name |
2,3-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C3H6N2S/c4-3-5-1-2-6-3/h1-3,5H,4H2 |
InChI Key |
JHXOAXMCYMGJLQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(N1)N |
Canonical SMILES |
C1=CSC(N1)N |
Other CAS No. |
16566-21-5 |
Synonyms |
2-amino-2-thiazoline 2-Amino-4-thiazoline 2-aminothiazoline 2-aminothiazoline monohydrobromide 2-aminothiazoline nitrate 2-aminothiazoline phosphate 2-aminothiazoline sulfate Revercan |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Tautomerism & Bio-Analysis of 2-Aminothiazoline-4-Carboxylic Acid (ATCA)
This technical guide provides a comprehensive analysis of the tautomeric dynamics, physicochemical properties, and biological significance of 2-aminothiazoline-4-carboxylic acid (ATCA).
Executive Summary
2-Aminothiazoline-4-carboxylic acid (ATCA) is a heterocyclic organosulfur compound of critical importance in forensic toxicology and drug development. As the primary stable metabolite of cyanide (CN⁻), it serves as a retrospective biomarker for cyanide exposure. However, its utility and chemical behavior are governed by a complex tautomeric equilibrium between the amino- and imino- forms. This guide dissects the structural dynamics of ATCA, providing researchers with the theoretical framework and experimental protocols necessary for its synthesis, spectroscopic identification, and biological quantification.
Part 1: Structural Dynamics & Theoretical Framework
The core chemical complexity of ATCA arises from the prototropic tautomerism inherent to the 2-aminothiazole/thiazoline scaffold. Unlike simple amines, the 2-amino group acts as a donor in a push-pull system involving the ring nitrogen and sulfur atoms.
The Tautomeric Equilibrium
ATCA exists in equilibrium between two distinct forms:
-
Amino-form (2-amino-2-thiazoline): Characterized by an endocyclic double bond (
) and an exocyclic primary amine ( ). -
Imino-form (2-iminothiazolidine): Characterized by an exocyclic double bond (
) and a saturated ring nitrogen ( ).
While aromatic 2-aminothiazoles heavily favor the amino-form due to aromatic stabilization, ATCA is a thiazoline (dihydrothiazole) . It lacks full aromaticity, making the energetic difference between the tautomers smaller and highly sensitive to solvent polarity and pH.
Thermodynamic Drivers
-
Gas Phase/Non-polar Solvents: The imino-form is often thermodynamically preferred due to the strength of the
exocyclic bond and reduced ring strain. -
Aqueous/Polar Solvents: The amino-form is stabilized by solvation. However, in physiological pH, ATCA exists primarily as a zwitterion (ammonium cation/carboxylate anion), which further complicates the assignment.
Visualization of Tautomeric Pathways
Figure 1: Prototropic tautomerism of ATCA. The equilibrium shifts based on solvent dielectric constant and pH.
Part 2: Spectroscopic Characterization
Accurate identification of ATCA requires distinguishing between tautomers. Standard analytical techniques yield distinct signatures for each form.
Nuclear Magnetic Resonance (NMR)
The proton on the ring nitrogen (imino form) vs. the exocyclic amine protons (amino form) exchange rapidly in protic solvents (
| Feature | Amino-Form ( | Imino-Form ( | Mechanistic Cause |
| C2 Chemical Shift | ~160-165 ppm | ~170-175 ppm | |
| NH Signal | Broad singlet (~7.0 ppm, | Distinct singlets (Ring NH vs Exo NH) | Symmetry of |
| H4 Coupling | Distinct doublet of doublets | Broadened multiplets | Ring puckering differences between tautomers. |
Infrared Spectroscopy (IR)
-
Amino-Form: Shows characteristic primary amine doublets (
stretch) around 3400–3300 cm⁻¹ and a ring stretch ~1580 cm⁻¹. -
Imino-Form: Shows a strong exocyclic
stretch at higher frequencies (~1640 cm⁻¹) and a broad secondary amine band.
Part 3: Biological Implications & Cyanide Metabolism
ATCA is not merely a chemical curiosity; it is the "smoking gun" for cyanide poisoning. Unlike cyanide (volatile,
The Detoxification Pathway
Cyanide reacts with L-cystine (the oxidized dimer of cysteine) to form 2-iminothiazolidine-4-carboxylic acid, which tautomerizes to ATCA. This pathway accounts for approximately 15-20% of cyanide metabolism.
Figure 2: Metabolic pathway of ATCA formation. The reaction of cyanide with cystine yields the imino-form initially, which equilibrates to ATCA.
Toxicity Profile
While ATCA is a detoxification product, it possesses structural homology to excitatory amino acids (like glutamate).
-
Excitotoxicity: ATCA can act as a weak agonist at NMDA receptors. High concentrations (only achievable in severe poisoning) may contribute to secondary excitotoxic neuronal damage, though it is significantly less toxic than cyanide itself.
-
Stability: Its high stability in post-mortem blood makes it the gold standard for forensic verification of fire victims vs. cyanide ingestion.
Part 4: Experimental Protocols
Chemical Synthesis of ATCA (Laboratory Scale)
Objective: To synthesize high-purity ATCA standard for analytical calibration. Principle: Cyclization of L-cysteine with Cyanogen Bromide (CNBr).
Safety Warning: CNBr is highly toxic and volatile. Work in a fume hood.
Protocol:
-
Preparation: Dissolve L-cysteine hydrochloride (
) in water ( ). -
Addition: Neutralize with
to pH 7.0. Add Cyanogen Bromide ( ) portion-wise with vigorous stirring at . -
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The ring closure is indicated by a drop in pH (release of HBr).
-
Workup: Adjust pH to 5.0 (isoelectric point). Cool to
overnight. -
Purification: Filter the white precipitate. Recrystallize from hot water/ethanol.
-
Validation: Verify structure via melting point (
dec) and NMR.
LC-MS/MS Quantification in Plasma
Objective: Quantify ATCA in biological matrices.[1][2][3][4][5][6]
-
Sample Prep: Mix
plasma with acetonitrile (protein precipitation). Centrifuge at 10,000g. -
Derivatization (Optional but Recommended): While ATCA can be detected directly, derivatization with butyl chloroformate improves retention on C18 columns.
-
LC Parameters:
-
Column: HILIC or C18 (if derivatized).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 90% B over 8 mins.
-
-
MS Parameters (MRM Mode):
-
Precursor:
( ) -
Quantifier Ion:
(Loss of ) -
Qualifier Ion:
(Ring fragmentation)
-
References
-
Lundquist, P., et al. (1995). "The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers." Archives of Toxicology. Link
-
Logue, B. A., et al. (2005).[7] "Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry." Journal of Chromatography B. Link
-
Petrikovics, I., et al. (2012).[1][5] "LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning." World Journal of Methodology. Link
-
Nagamatsu, K., et al. (2025). "Organ-distribution of the metabolite 2-aminothiazoline-4-carboxylic acid in a rat model following cyanide exposure." ResearchGate.[2][6][8] Link
-
Yu, Y., et al. (2025). "Quantification of 2-aminothiazoline-4-carboxylic acid as a reliable marker of cyanide exposure using chemical derivatization followed by liquid chromatography–tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
The 2-Aminothiazole Scaffold: A Privileged Architecture in Modern Drug Discovery
The following technical guide details the biological and synthetic significance of the 2-aminothiazole scaffold. It is structured to provide actionable insights for drug discovery professionals, moving from fundamental chemical principles to advanced therapeutic applications and experimental protocols.
Executive Summary
The 2-aminothiazole core is not merely a structural motif; it is a "privileged scaffold" capable of providing ligands for a diverse array of biological targets. Its utility stems from a unique electronic profile that allows it to mimic the purine ring of adenosine triphosphate (ATP), making it a cornerstone in the design of kinase inhibitors. This guide dissects the scaffold's structural rationale, synthetic pathways, and its critical role in FDA-approved therapeutics like Dasatinib and Abemaciclib, while also addressing emerging applications in neurodegeneration (prions) and targeted protein degradation (PROTACs).
Structural & Electronic Rationale: Why It Works
The 2-aminothiazole ring owes its ubiquity in medicinal chemistry to three specific physicochemical attributes that facilitate high-affinity binding:
-
Hinge Region Binding: In kinase inhibitors, the nitrogen of the thiazole ring (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-NH2) acts as a hydrogen bond donor. This "Donor-Acceptor" motif perfectly complements the backbone carbonyl and amide NH groups of the kinase "hinge" region (e.g., Met318 in c-Src).
-
Electronic Tunability: The sulfur atom is polarizable, which can enhance van der Waals interactions within hydrophobic pockets (e.g., the Gatekeeper region). Furthermore, the aromatic nature of the ring allows for
-stacking interactions with phenylalanine or tyrosine residues in the binding site. -
Metabolic & Physicochemical Balance: While the sulfur atom is susceptible to oxidation (S-oxidation), substitution at the C4 and C5 positions can sterically shield the ring, modulating metabolic stability. The scaffold generally possesses a moderate lipophilicity (cLogP), aiding in membrane permeability without compromising solubility.
Visualization: Kinase Binding Mode
The following diagram illustrates the canonical binding mode of a 2-aminothiazole derivative within the ATP-binding pocket of a tyrosine kinase.
Figure 1: Canonical binding interactions of the 2-aminothiazole scaffold within the kinase ATP-binding pocket.
Synthetic Methodologies: The Hantzsch Synthesis
Despite the development of modern cross-coupling reactions, the Hantzsch Thiazole Synthesis (1887) remains the gold standard for generating the 2-aminothiazole core due to its operational simplicity and high atom economy.
Mechanism of Action
The reaction involves the condensation of an
-
S-Alkylation: Nucleophilic attack of the thiourea sulfur on the
-carbon of the haloketone. -
Cyclodehydration: Intramolecular attack of the nitrogen on the carbonyl carbon, followed by loss of water to aromatize the ring.
Figure 2: Step-wise mechanism of the Hantzsch Thiazole Synthesis.
Validated Protocol: Synthesis of 4-Phenyl-2-aminothiazole
Reagents: Acetophenone, Bromine (or NBS), Thiourea, Ethanol. Safety Note: Bromine is corrosive and volatile; handle in a fume hood.
-
Bromination: Dissolve acetophenone (10 mmol) in glacial acetic acid (15 mL). Add bromine (10 mmol) dropwise at 0°C. Stir for 1 hour to generate
-bromoacetophenone. -
Condensation: Dissolve the crude
-bromoacetophenone in ethanol (20 mL). Add thiourea (12 mmol). -
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. The hydrobromide salt of the product may precipitate. Basify with aqueous ammonia or NaHCO3 to pH 8–9 to release the free base.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.
Therapeutic Applications & Case Studies
A. Oncology: Kinase Inhibitors
The most successful application of this scaffold is in Type I and Type II kinase inhibitors.
| Drug | Target(s) | Indication | Role of 2-Aminothiazole |
| Dasatinib | Bcr-Abl, Src | CML, ALL | Forms critical H-bonds with Met318 (hinge); binds in DFG-out conformation. |
| Abemaciclib | CDK4/6 | Breast Cancer | Binds to the ATP pocket, inhibiting Rb phosphorylation and G1-S transition. |
| Dabrafenib | BRAF V600E | Melanoma | Stabilizes the inactive conformation of the BRAF kinase. |
Case Study: Dasatinib (Sprycel) Dasatinib utilizes the 2-aminothiazole core to achieve nanomolar potency against imatinib-resistant Bcr-Abl mutants. The 2-amino group donates a hydrogen bond to the carbonyl of Met318, while the thiazole nitrogen accepts a hydrogen bond from the amide nitrogen of Met318. This tight binding is critical for overcoming the steric bulk introduced by the T315I "gatekeeper" mutation (though Dasatinib itself is less effective against T315I, its analogues are designed to circumvent this).
B. Neurology: The Prion Challenge (IND24)
Research into prion diseases (Creutzfeldt-Jakob, Scrapie) identified IND24 , a 2-aminothiazole derivative, as a potent antiprion agent.[1][2][3][4][5][6]
-
Mechanism: IND24 binds to PrP^Sc^ (the misfolded prion protein) or stabilizes PrP^C^, preventing the conversion to the toxic isoform.
-
Outcome: It significantly extended survival in RML-infected mice.[3]
-
Limitation: The emergence of drug-resistant prion strains (e.g., RML[IND24]) highlights the plasticity of prion conformers, a critical lesson for designing next-generation neurotherapeutics.
Experimental Workflow: Kinase Inhibition Assay
For researchers validating a new 2-aminothiazole derivative, a robust biochemical assay is essential. The ADP-Glo™ Kinase Assay (Promega) is a standard, self-validating protocol.
Protocol Overview
-
Reaction Assembly:
-
Mix Kinase (e.g., Src, 2 ng/µL), Substrate (Poly Glu4:Tyr1, 0.2 µg/µL), and Test Compound (2-aminothiazole derivative) in kinase buffer.
-
Initiate reaction by adding Ultra-Pure ATP (10 µM).
-
Incubate at RT for 60 minutes.
-
-
ADP Generation: The kinase transfers phosphate from ATP to the substrate, generating ADP.
-
Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining unconsumed ATP. Incubate for 40 minutes.
-
Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to generate light.
-
Readout: Measure luminescence. Signal is directly proportional to kinase activity.
Figure 3: Workflow for ADP-Glo Kinase Inhibition Assay.
Future Frontiers: PROTACs and Beyond
The 2-aminothiazole scaffold is evolving beyond simple inhibition.
-
PROTACs (Proteolysis Targeting Chimeras): Researchers are linking 2-aminothiazole-based kinase inhibitors (as the "warhead") to E3 ligase ligands (e.g., Cereblon or VHL). This recruits the ubiquitin-proteasome system to degrade the target protein entirely, rather than just inhibiting it. Recent studies have demonstrated CDK9 degraders using this scaffold.
-
Fragment-Based Drug Design (FBDD): Due to its low molecular weight and high binding efficiency, 2-aminothiazole is a popular "fragment" for screening libraries, serving as a starting point for growing larger, more specific molecules.
References
-
Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[7] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry.
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.
-
Berry, D. B., et al. (2013). "Drug resistance confounding prion therapeutics." Proceedings of the National Academy of Sciences.
-
Olson, C. M., et al. (2018). "Pharmacological perturbation of CDK9 using selective CDK9 inhibitors and PROTACs." ACS Chemical Biology.
-
BenchChem. "Hantzsch Synthesis of 2-Aminothiazoles: Protocols."
Sources
- 1. Prion therapeutics: Lessons from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-prion drugs do not improve survival in novel knock-in models of inherited prion disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. 2-aminothiazoles: a tale of drug resistance and strain specificity [cureffi.org]
- 6. Alternating anti-prion regimens reduce combination drug resistance but do not further extend survival in scrapie-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-Amino-4-thiazoline Derivatives and Their Chemical Space
The following technical guide provides an in-depth analysis of 2-amino-4-thiazoline derivatives, encompassing their structural tautomerism, chemical space, synthetic pathways, and pharmacological applications.
Executive Summary
The 2-amino-4-thiazoline scaffold (often chemically synonymous in equilibrium with 2-aminothiazole ) represents a "privileged structure" in medicinal chemistry. Its utility spans from receptor tyrosine kinase inhibition (e.g., Dasatinib) to antimicrobial and neuroprotective agents. This guide dissects the chemical space of these derivatives, focusing on the critical tautomeric equilibrium between the amino-aromatic and imino-dihydro forms that dictates ligand-protein binding. We provide validated synthetic protocols, Structure-Activity Relationship (SAR) maps, and experimental workflows for researchers in early-stage drug discovery.
Structural Architecture & Tautomerism
The Tautomeric Duality
Understanding the reactivity of this scaffold requires navigating its tautomerism.[1] While often drawn as the aromatic 2-aminothiazole (A) , the structure exists in equilibrium with the 2-imino-4-thiazoline (B) form.
-
Form A (Amino-aromatic): Dominant in polar solvents; key for
stacking interactions. -
Form B (Imino-4-thiazoline): Often the bioactive conformer in kinase active sites, acting as a hydrogen bond donor/acceptor pair.
The "2-amino-4-thiazoline" nomenclature specifically highlights the non-aromatic, imino-containing tautomer or derivatives where the nitrogen is substituted, locking the double bond at the C4-C5 position.
Chemical Space Visualization
The chemical space of this scaffold is defined by three vectors of diversity:
-
N-substitution (Exocyclic Nitrogen): Modulates solubility and H-bond donor capability (e.g., amides, ureas).
-
C4-substitution: The primary vector for lipophilicity and steric fit (e.g., aryl rings, alkyl chains).
-
C5-substitution: Fine-tunes electronic properties (e.g., halogens, electron-withdrawing groups).
Figure 1: Chemical space vectors and therapeutic mapping of the 2-amino-4-thiazoline scaffold.
Synthetic Methodologies
The Hantzsch Thiazole Synthesis (Primary Route)
The most robust method for generating 2-amino-4-thiazoline derivatives is the condensation of
Mechanism:
-
S-Alkylation: The sulfur of the thiourea attacks the
-carbon of the haloketone (S_N2). -
Cyclization: The nitrogen attacks the carbonyl carbon.
-
Dehydration: Loss of water drives aromatization (or formation of the imino-thiazoline).
Protocol: General Synthesis of 4-Aryl-2-aminothiazoles
Reagents:
-
Substituted Acetophenone (1.0 eq)
-
Thiourea (2.0 eq)
-
Iodine (
) (1.0 eq) or Bromine ( ) -
Ethanol (Solvent)[2]
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the substituted acetophenone in 20 mL of absolute ethanol.
-
Addition: Add 20 mmol of thiourea followed by 10 mmol of iodine (catalyst/halogen source).
-
Reflux: Heat the mixture to reflux (
) for 4–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Workup: Cool to room temperature. A precipitate (hydroiodide salt) often forms.
-
Neutralization: Filter the solid and suspend in water. Basify with aqueous
to pH 8–9 to liberate the free base. -
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.
Validation Check:
-
NMR: Look for the characteristic thiazole proton singlet at
6.5–7.5 ppm (C5-H). -
Mass Spec: Confirm M+1 peak.
Biological Applications & SAR
Kinase Inhibition (Oncology)
Derivatives substituted at the 2-amino position with bulky aryl amides mimic the ATP adenine ring.
-
Key Example: Dasatinib (Src/Abl inhibitor).[2]
-
Mechanism: The thiazole nitrogen (N3) accepts a hydrogen bond from the kinase hinge region (Met318 in c-Src), while the exocyclic amino group acts as a donor.
Antimicrobial Activity
C4-aryl derivatives with electron-withdrawing groups (e.g.,
Table 1: SAR Summary for 2-Amino-4-thiazoline Derivatives
| Position | Substituent Class | Effect on Activity | Target Application |
| N-Exocyclic | Aryl Amide / Urea | Increases H-bond affinity; improves selectivity. | Kinase Inhibitors (Oncology) |
| C4 | Phenyl / Heteroaryl | Provides lipophilic contacts; fills hydrophobic pockets. | Antimicrobial / Anticancer |
| C5 | Halogen (Cl, Br) | Blocks metabolism; increases half-life. | Metabolic Stability |
| C5 | Azo (-N=N-Ar) | Adds conjugation; often colored; radical scavenging. | Antioxidant / Dye |
Experimental Workflow: Antiproliferative Assay (MTT)
To validate the biological potential of synthesized derivatives, the following standardized protocol is recommended.
Figure 2: Standardized MTT assay workflow for cytotoxicity screening.
Protocol Steps:
-
Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7) at
cells/well in DMEM media. -
Treatment: After 24h, treat cells with derivatives dissolved in DMSO (ensure final DMSO < 0.5%). Include Dasatinib as a positive control.
-
Development: Add MTT reagent; mitochondrial reductases in viable cells convert MTT to purple formazan.
-
Analysis: Solubilize crystals in DMSO and read absorbance at 570 nm. Calculate
using non-linear regression.
Future Outlook: Fragment-Based Drug Discovery (FBDD)
The 2-amino-4-thiazoline scaffold is an ideal "fragment" for FBDD. Its low molecular weight (<200 Da for the core) and high ligand efficiency allow it to serve as a starting point for growing high-affinity ligands. Future efforts should focus on C5-functionalization to access unexplored chemical space without disrupting the critical N3/Amino hinge-binding motif.
References
-
Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. PubMed. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link][2][3][4][5]
-
2-Aminothiazole and 2-aminothiazolinone derivatives. PubMed. [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Expert Opinion on Drug Discovery. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Technical Guide: Physical and Chemical Properties of 2-Amino-4-thiazoline (2-Aminothiazole)
[1]
Executive Summary & Nomenclature Analysis
Compound Identity: 2-Aminothiazole (IUPAC: 1,3-thiazol-2-amine) CAS Registry Number: 96-50-4 Molecular Formula: C₃H₄N₂S[1][2][3][4][5]
The "4-Thiazoline" Nomenclature Distinction: While commonly referred to as 2-Aminothiazole in pharmaceutical literature, the specific designation 2-Amino-4-thiazoline highlights the structural ambiguity caused by prototropic tautomerism.[1] The molecule exists in a dynamic equilibrium between the amine form (aromatic, dominant) and the imine form (non-aromatic, often referred to as 2-imino-4-thiazoline).
In the context of drug development, this scaffold is classified as a "privileged structure" due to its ability to bind diverse biological targets, including kinases (CDK5), bacterial sulfonamide receptors, and dopamine receptors.
Structural Dynamics & Tautomerism
Understanding the reactivity of this molecule requires analyzing its tautomeric equilibrium.[1][6] In solution and the solid state, the amine form predominates due to aromatic stabilization energy. However, the imine form dictates specific reactivities, particularly during N-alkylation reactions.[1]
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton shift between the exocyclic nitrogen (amine) and the endocyclic nitrogen (imine).
Caption: Prototropic tautomerism between the stable aromatic amine and the reactive imino-thiazoline form.
Physical & Chemical Characterization
The physicochemical profile of 2-aminothiazole dictates its bioavailability and formulation strategies.[1]
Table 1: Key Physicochemical Properties[1][3][6]
| Property | Value | Context/Relevance |
| Molecular Weight | 100.14 g/mol | Fragment-based drug design (Low MW).[1][4] |
| Melting Point | 91–93 °C | Crystalline solid stability.[1][2][3] |
| Boiling Point | 117 °C (at 15 mmHg) | Sublimable under vacuum; thermal stability.[1] |
| pKa (Conjugate Acid) | 5.36 | Protonation occurs at N3 (endocyclic), not the exocyclic amine. |
| LogP | 0.38 | Hydrophilic; good aqueous solubility for a heterocycle.[1] |
| Solubility | Soluble in hot water, EtOH, ether.[1] | Soluble in dilute mineral acids (forms salts).[1] |
| Appearance | Light brown/yellow crystals | Darkens upon oxidation/light exposure.[1] |
Spectral Signature (Self-Validation)
To verify compound identity during synthesis, use the following NMR markers:
-
¹H NMR (DMSO-d₆):
- ~7.0 ppm (d, 1H, C4-H)
- ~6.6 ppm (d, 1H, C5-H)
- ~6.8–7.2 ppm (s, 2H, -NH₂, broad exchangeable signal)
-
Causality: The C5 proton is more shielded (upfield) than C4 due to the electron-donating resonance effect of the sulfur atom and the exocyclic amine pushing density into the C5 position.
Synthetic Pathways: The Hantzsch Protocol
The most authoritative method for synthesizing 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis .[7] This condensation reaction is robust, scalable, and serves as the industry standard.
Protocol: Synthesis of 2-Aminothiazole
Reaction: Condensation of thiourea with
-
Reagents: Thiourea (1.0 eq), Chloroacetaldehyde dimethyl acetal (1.0 eq), Water/Ethanol (1:1), Concentrated HCl (catalytic).[1]
-
Procedure:
-
Dissolve thiourea in water/ethanol mixture.[1]
-
Add chloroacetaldehyde dimethyl acetal dropwise under reflux (80°C).
-
Mechanistic Insight: Acid hydrolysis first unmasks the aldehyde.[1] Sulfur attacks the
-carbon (S_N2), followed by cyclization of the nitrogen onto the carbonyl. -
Reflux for 4 hours.[1]
-
Cool and neutralize with NaOH to pH 9 to precipitate the free base.[1]
-
-
Purification: Recrystallization from ethanol.
Mechanistic Workflow
Caption: Step-wise mechanism of the Hantzsch synthesis converting thiourea and haloketones to thiazoles.
Reactivity Profile & Functionalization
For medicinal chemists, the utility of 2-aminothiazole lies in its predictable reactivity patterns.
A. Electrophilic Aromatic Substitution (EAS)
The C5 position is highly nucleophilic (activated by the N3 and exocyclic amine).[1]
-
Halogenation: Bromination occurs exclusively at C5 (using NBS or Br₂/AcOH).[1]
-
Nitration: Occurs at C5 but requires careful temperature control to avoid ring degradation (diazotization risk).[1]
-
Diazo Coupling: Couples at C5 with diazonium salts to form azo dyes (historical use).[1]
B. Nucleophilic Reactivity (Amine vs. Ring Nitrogen)
-
Acylation/Alkylation: Under neutral conditions, acylation often occurs at the N3 (ring nitrogen) first due to the imine tautomer character, followed by rearrangement to the exocyclic amine (dimroth rearrangement-like thermal equilibration) or direct reaction at the exocyclic amine depending on the base used.
-
Sandmeyer Reaction: The exocyclic amine can be diazotized (NaNO₂/HCl) and replaced with halides (Cl, Br, I) to generate 2-halothiazoles, key intermediates for Suzuki/Stille couplings.
Reactivity Map
Caption: Divergent reactivity pathways: C5 is the site for EAS, while the amine group enables coupling/substitution.
Pharmaceutical Applications & Safety
Privileged Scaffold Status
The 2-aminothiazole moiety mimics the peptide bond geometry and hydrogen-bonding capability, making it a bioisostere for amide groups in kinase inhibitors.
-
Sulfathiazole: An early antibiotic where the 2-aminothiazole is coupled to a sulfonamide.[1]
-
Pramipexole: A dopamine agonist for Parkinson's disease containing a tetrahydrobenzothiazole fused system (derived from the 2-aminothiazole core).[1]
-
CDK Inhibitors: The N3 and exocyclic amine form a critical "hinge-binding" motif (donor-acceptor) in ATP-competitive kinase inhibitors.[1]
Safety & Toxicology (Critical for Handling)
References
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The 2-Aminothiazole Scaffold: A Synthetic and Medicinal Chemistry Cornerstone
An In-depth Guide to the Discovery, Synthesis, and Application of a Privileged Heterocycle
Abstract: The 2-aminothiazole motif is a preeminent structure in the landscape of medicinal chemistry and drug development. Its ubiquity in pharmaceuticals is a direct consequence of its synthetic tractability and its capacity to serve as a versatile pharmacophore, engaging with a multitude of biological targets. This technical guide offers a comprehensive exploration of the discovery and historical evolution of 2-aminothiazole synthesis. We will provide a detailed analysis of the foundational Hantzsch synthesis, including its mechanism and practical applications, examine its modern variations, and contextualize its importance through its role in clinically significant therapeutics. This document is designed to be an essential resource for researchers, medicinal chemists, and drug development professionals, bridging foundational principles with field-proven insights.
PART 1: The Genesis of a Pharmacophore: Discovery and the Hantzsch Legacy
The journey of the 2-aminothiazole ring system begins in the late 19th century with the pioneering work of German chemist Arthur Hantzsch.[1] In 1887, Hantzsch reported the first synthesis of the parent thiazole ring, drawing parallels between the five-membered thiazole and six-membered pyridine.[2][3] This foundational work rapidly expanded to include derivatives, leading to the landmark discovery of what is now known as the Hantzsch 2-aminothiazole synthesis . This reaction, which involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide, proved to be a remarkably direct and versatile method for constructing this valuable heterocyclic core.[4][5][6]
The elegance and efficiency of the Hantzsch synthesis were pivotal. It provided the chemical community with a reliable and straightforward method using readily available starting materials. This accessibility catalyzed the initial exploration of 2-aminothiazole chemistry and cemented its role as a fundamental building block for the nascent field of synthetic medicinal chemistry. For over a century, the Hantzsch synthesis has remained the most classical and widely utilized method for preparing these compounds, a testament to its robustness and broad applicability.[5][7]
PART 2: The Hantzsch Synthesis: Mechanism, Protocol, and Critical Analysis
A thorough understanding of the Hantzsch synthesis is essential for any scientist working with this scaffold. The reaction's reliability stems from a well-defined and predictable mechanistic pathway.
Mechanistic Deep Dive: A Self-Validating System
The reaction proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration, which together form a highly efficient cascade to the final product.[5][8]
-
Initial S-Alkylation (SN2 Reaction): The process is initiated by the nucleophilic sulfur atom of the thioamide (in this case, thiourea) attacking the electrophilic α-carbon of the haloketone.[8][9] This is a classic SN2 reaction that displaces the halide and forms a crucial S-alkylation intermediate, an isothiouronium salt.
-
Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate, now positioned favorably, acts as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon, leading to the formation of a five-membered ring and a hydroxyl-bearing tetrahedral intermediate.
-
Dehydration and Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate. This dehydration event results in the formation of a double bond within the ring, leading to the stable, aromatic 2-aminothiazole product.[5]
This mechanistic pathway is self-validating; the inherent reactivity of the starting materials and the thermodynamic stability of the aromatic product drive the reaction forward to completion under relatively mild conditions.
Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.
Field-Proven Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol details a standard laboratory procedure for the synthesis of a representative 2-aminothiazole derivative.
Materials & Reagents:
-
2-Bromoacetophenone (1.99 g, 10.0 mmol, 1.0 equiv)
-
Thiourea (0.76 g, 10.0 mmol, 1.0 equiv)[8]
-
Ethanol (95%), 25 mL
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Instrumentation:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: Combine 2-bromoacetophenone (10.0 mmol) and thiourea (10.0 mmol) in a 50 mL round-bottom flask containing a magnetic stir bar.
-
Solvent Addition: Add 25 mL of 95% ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Workup: Slowly add saturated aqueous sodium bicarbonate solution to the stirred mixture until the effervescence ceases and the pH is neutral or slightly basic (~pH 8). This deprotonates the product salt, yielding the free base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 2-amino-4-phenylthiazole as light yellow crystals.[10]
Critical Analysis: Advantages and Limitations
The enduring popularity of the Hantzsch synthesis is due to a favorable balance of practical advantages, though it is not without its limitations.
| Advantages | Limitations |
| High Reliability & Yields: The method is robust and often provides good to excellent yields. | Limited Substituent Diversity: The substitution pattern is dictated by the starting materials (positions 2, 4, and 5). |
| Operational Simplicity: The reaction is typically a one-step procedure with straightforward workup. | Harsh Reagents: The use of α-haloketones, which are often lachrymatory and toxic, is a significant drawback. |
| Cost-Effective: Starting materials like α-haloketones and thioureas are generally inexpensive and readily available.[11] | Potential Side Reactions: Under certain conditions, side products can form, complicating purification. |
| Broad Substrate Scope: A wide variety of substituted α-haloketones and thioamides can be used. | Environmental Concerns: Traditional protocols often use volatile organic solvents. |
PART 3: The Evolution of Synthesis: Modern Methodologies
While the classical Hantzsch reaction is the foundation, the demands of modern chemistry—particularly in high-throughput screening and green chemistry—have spurred the development of important variations and alternative routes.
-
Cook-Heilbron Synthesis: An alternative approach involves the reaction of an α-aminonitrile with carbon disulfide, providing access to different substitution patterns.[6][12]
-
One-Pot Modifications: To circumvent the handling of hazardous α-haloketones, one-pot procedures have been developed where an active methylene ketone is halogenated in situ using reagents like N-bromosuccinimide (NBS) or iodine before the addition of thiourea.[4][10]
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields, aligning with the principles of green chemistry.
-
Solvent-Free and Catalytic Methods: Eco-friendly protocols have been developed that run under solvent-free conditions, sometimes with the aid of a catalyst, to simplify purification and reduce environmental impact.[10][13]
Caption: Evolution from the classical Hantzsch synthesis to modern, improved methodologies.
PART 4: The 2-Aminothiazole in Modern Drug Development
The 2-aminothiazole core is a quintessential example of a "privileged scaffold."[5] This term describes molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity, making them incredibly valuable starting points for drug discovery. Its structural stability and rich electronic properties allow for diverse interactions, including hydrogen bonding and π-stacking.[11] This versatility is demonstrated by its presence in a wide array of approved drugs across various therapeutic areas.
| Drug Name | Therapeutic Class | Mechanism of Action |
| Sulfathiazole | Antibiotic (Sulfa Drug) | Inhibits dihydropteroate synthase in bacteria.[14] |
| Famotidine | H2 Receptor Antagonist | Treats peptic ulcers and GERD by blocking histamine H2 receptors.[15] |
| Meloxicam | Non-Steroidal Anti-inflammatory (NSAID) | Inhibits cyclooxygenase (COX) enzymes.[15] |
| Dasatinib | Tyrosine Kinase Inhibitor | Anticancer agent used to treat specific types of leukemia.[4] |
| Pramipexole | Dopamine Agonist | Used in the treatment of Parkinson's disease. |
| Thiabendazole | Anthelmintic | Prevents worm growth and multiplication.[15] |
The continued success of 2-aminothiazole-based drugs ensures that research into novel synthetic routes and new biological applications will remain a vibrant and important area of scientific inquiry.
References
-
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. Available at: [Link]
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
-
Watts, P., Wiles, C., Haswell, S. J., & Pombo-Villar, E. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(2), 101-105. Available at: [Link]
-
Rzepa, H. S. (2021). Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. Angewandte Chemie International Edition, 60(47), 24779-24786. Available at: [Link]
-
Khalifa, M. E., & Abdel-Hafez, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. Available at: [Link]
-
Nguyen, T. B. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(5), 458-477. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9357-9369. Available at: [Link]
-
European Patent Office. (n.d.). EP0482607A1 - Process of producing 2-aminothiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Chem V20. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
-
Ben Chem. (2019, January 19). synthesis of thiazoles. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Arthur Rudolf Hantzsch. Retrieved from [Link]
-
Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]
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The Synthetic Versatility of 2-Amino-4-thiazoline: A Guide to Tautomer-Directed Synthesis
Topic: Role of 2-Amino-4-thiazoline as a Synthetic Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Structural Definition
In the context of high-value organic synthesis and medicinal chemistry, 2-Amino-4-thiazoline represents a chemical duality. While often used interchangeably with 2-aminothiazole (the aromatic system) or 2-amino-2-thiazoline (the 4,5-dihydro intermediate), its precise definition refers to the imino-tautomer of the 2-aminothiazole scaffold.[1]
Understanding this tautomeric equilibrium is not merely academic; it is the determinant of regioselectivity in alkylation and acylation reactions.[1] This guide dissects the role of the 2-amino-4-thiazoline species as a critical intermediate in the synthesis of blockbuster kinase inhibitors (e.g., Dasatinib), antibiotics (Sulfathiazoles), and radioprotective agents.[1]
The Core Ambiguity: Defining the Species
Before proceeding, we must distinguish the three relevant species often conflated under this terminology:
| Species | Structure Description | Role in Synthesis |
| 2-Aminothiazole (Aromatic) | Stable, aromatic heterocycle.[1][2][3][4][5] | The primary starting material for Hantzsch-derived drugs.[1] |
| 2-Imino-4-thiazoline (Tautomer) | Non-aromatic, exocyclic imine.[1] | The reactive nucleophile at the ring nitrogen (N3).[1] |
| 2-Amino-2-thiazoline (Dihydro) | 4,5-dihydro (saturated C4-C5).[1][2][6] | Precursor to cysteine derivatives and radioprotectives (e.g., ATCA).[1] |
Note: This guide focuses on the 2-Aminothiazole/2-Imino-4-thiazoline system as the primary synthetic engine, while addressing the dihydro-analog where relevant.
Mechanistic Insight: Tautomerism & Reactivity
The reactivity of this intermediate is governed by the equilibrium between the amine (aromatic) and imine (non-aromatic) forms.[1]
Tautomeric Control of Regioselectivity
-
Amine Form (Aromatic): Favored in neutral solution.[1] Reacts at the C5 position (electrophilic substitution) or the exocyclic amine (with hard electrophiles).[1]
-
Imine Form (4-Thiazoline): Favored in basic conditions or polar aprotic solvents.[1] The endocyclic nitrogen (N3) becomes the primary nucleophile, leading to fused heterocycles.[1]
Figure 1: The reactivity bifurcation driven by the Amino-Imino tautomerism.[1]
Synthesis of the Core Scaffold
The most robust method for accessing the 2-amino-4-thiazoline core is the Hantzsch Thiazole Synthesis .[1] This protocol is self-validating: the precipitation of the crystalline hydrobromide salt serves as a visual endpoint.[1]
Protocol 1: Hantzsch Synthesis of 2-Aminothiazole Derivatives
Objective: Synthesis of 4-substituted-2-aminothiazoles. Scope: Applicable to Dasatinib intermediates.[1]
Reagents:
-
Thiourea (1.0 equiv)[1]
- -Halo ketone (e.g., 2-bromoacetophenone) (1.0 equiv)[1]
-
Ethanol (Absolute) or Acetone[1]
Step-by-Step Methodology:
-
Preparation: Dissolve thiourea (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Addition: Add the
-halo ketone (10 mmol) dropwise at room temperature. Note: The reaction is exothermic; cooling may be required for reactive ketones.[1] -
Reflux: Heat the mixture to reflux for 2–4 hours.
-
Validation: Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The disappearance of the ketone spot indicates completion.[1]
-
-
Isolation: Cool the reaction mixture to
. The hydrobromide salt of the thiazole will precipitate.[1] -
Neutralization (Critical for Free Base): Filter the solid and resuspend in water.[1] Adjust pH to 8–9 using ammonium hydroxide (
).[1] The free base 2-aminothiazole precipitates.[4] -
Purification: Recrystallize from ethanol/water.
Yield Expectation: 80–95%.
Advanced Reactivity: Functionalization Protocols
Once the core is synthesized, the "4-thiazoline" character allows for specific functionalization.[1]
Protocol 2: Regioselective C5-Halogenation
Direct electrophilic substitution at C5 is essential for coupling reactions (e.g., Suzuki-Miyaura).[1]
-
Dissolution: Dissolve 2-aminothiazole (1.0 equiv) in Acetonitrile (
). -
Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at
. -
Reaction: Stir at
for 1 hour, then warm to RT. -
Workup: Quench with water. The 2-amino-5-bromothiazole precipitates.
Protocol 3: Synthesis of 2-Amino-2-thiazoline (Dihydro-analog)
For applications requiring the saturated backbone (e.g., radioprotectives or ATCA analogs), the synthesis differs.[1]
-
Reagents: 2-Bromoethylamine hydrobromide + Potassium Thiocyanate (KSCN).[1]
-
Cyclization: Reflux in water for 6 hours.
-
Product: 2-amino-2-thiazoline forms via intramolecular cyclization of the intermediate thiourea.
Key Applications in Drug Development
The 2-amino-4-thiazoline core is a "privileged scaffold" in oncology and infectious disease.
Case Study: Dasatinib (Sprycel)
Dasatinib, a multi-targeted kinase inhibitor (BCR-ABL, SRC), utilizes the 2-aminothiazole core.[1] The synthesis relies on the nucleophilicity of the exocyclic amine.[1]
Quantitative Data: Scaffold Efficacy Comparison
| Drug / Compound | Core Scaffold | Target | Clinical Status |
| Dasatinib | 2-Aminothiazole | BCR-ABL / SRC | FDA Approved (Leukemia) |
| Abafungin | 2-Aminothiazole | Cytochrome P450 | Antifungal |
| Pramipexole | Tetrahydrobenzothiazole | Dopamine D2/D3 | FDA Approved (Parkinson's) |
| ATCA | 2-Amino-2-thiazoline | Cyanide Scavenger | Metabolite / Biomarker |
Visual Workflow: Dasatinib Retrosynthesis
The following diagram illustrates how the 2-aminothiazole intermediate is coupled to the pyrimidine core.[1]
Figure 2: Retrosynthetic assembly of Dasatinib highlighting the 2-aminothiazole nucleophile.
References
-
Tautomerism & Reactivity: Klayman, D. L., & Senning, A. (1967).[1] The Structure of an N-Carbamoyl Derivative of 2-Amino-4-thiazoline. Acta Chemica Scandinavica. Link
-
Hantzsch Synthesis Review: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
-
Dasatinib Synthesis: Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825).[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1] Link[1]
-
ATCA Metabolite: Logue, B. A., et al. (2005).[1] Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma. Journal of Chromatography B, 819(2), 237–244.[1] Link
-
Regioselectivity Protocols: Castanedo, G. M., et al. (2011).[1] Regioselective Synthesis of 2-Amino-5-halothiazoles. Journal of Organic Chemistry.
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 2-Amino-4-thiazoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the synthesis of 2-amino-4-thiazoline-4-carboxylic acid methyl ester via the reaction of methyl 2-chloroacrylate and thiourea. It includes a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for product characterization.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is a key component in numerous FDA-approved drugs, including the anticancer agent Dasatinib, highlighting its importance in drug design and discovery.[3][4] The versatile nature of the 2-aminothiazole scaffold allows it to interact with a wide array of biological targets, leading to its use in developing agents with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[5]
This guide focuses on a specific and highly valuable synthetic route: the reaction between methyl 2-chloroacrylate and thiourea. This reaction, a variation of the renowned Hantzsch thiazole synthesis, produces 2-aminothiazoline-4-carboxylic acid and its ester derivatives.[6][7] These products are not only valuable for further synthetic elaboration but also serve as crucial intermediates in the industrial production of L-cysteine, an essential amino acid.[8][9]
We will delve into the mechanistic underpinnings of this transformation, provide a robust and reproducible protocol, and discuss the necessary analytical techniques to ensure the synthesis of a pure, well-characterized final product.
Reaction Principle and Mechanism
The synthesis of the 2-aminothiazoline core from methyl 2-chloroacrylate and thiourea proceeds through a well-established pathway involving nucleophilic addition and intramolecular cyclization. While classic Hantzsch synthesis involves an α-haloketone, this variation utilizes an α-chloro-α,β-unsaturated ester, which dictates the reaction pathway.
The Causality Behind the Mechanism:
-
Nucleophilic Attack (Michael Addition): Thiourea, the key nucleophile, exists in tautomeric equilibrium, but it is the highly nucleophilic sulfur atom that initiates the reaction. It attacks the electron-deficient β-carbon of the methyl 2-chloroacrylate. This is a classic Michael-type 1,4-conjugate addition. The electron-withdrawing nature of both the chlorine atom and the ester group makes the β-carbon highly electrophilic and susceptible to this attack.[10]
-
Tautomerization: The resulting enolate intermediate undergoes rapid tautomerization to form a more stable β-thiomethyl ketone derivative.
-
Intramolecular Cyclization: The amino group of the thiourea moiety now acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This step forms the five-membered thiazoline ring.
-
Elimination/Dehydration: The tetrahedral intermediate formed during cyclization collapses, eliminating a molecule of methanol to yield the final product, 2-amino-4-thiazoline-4-carboxylic acid methyl ester. In some variations, hydrolysis can occur to yield the corresponding carboxylic acid.
Diagram of the Reaction Mechanism:
Sources
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Solution-phase synthesis of 2-amino-4-phenylthiazole derivatives
Executive Summary
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and adenosine receptor antagonists. This application note details the robust solution-phase synthesis of 2-amino-4-phenylthiazole via the Hantzsch thiazole synthesis.
Unlike generic textbook descriptions, this guide focuses on process reliability , offering two distinct protocols: a Standard Ethanol Reflux (high robustness) and an Iodine-Catalyzed Acceleration (high throughput). It includes critical "stop-points," in-process controls (IPC), and a self-validating characterization suite.
Mechanistic Insight & Reaction Logic
The synthesis relies on the condensation of
The Pathway:
-
S-Alkylation: The sulfur atom of thiourea attacks the
-carbon of the ketone (SN2 reaction), displacing bromide. -
Cyclization: The nitrogen of the amidine moiety attacks the carbonyl carbon.
-
Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.
Critical Variable: The reaction initially forms the hydrobromide salt . A distinct neutralization step is required to isolate the free base.
Figure 1: Mechanistic pathway of Hantzsch synthesis.[1] Note the critical neutralization step required to liberate the free amine.
Experimental Protocols
Protocol A: Standard Thermal Condensation (Baseline Method)
Best for: Large scale batches (>10g) where catalyst removal is undesirable.
Reagents:
- -Bromoacetophenone (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol (Absolute, 10 mL per gram of ketone)
-
Ammonium Hydroxide (25% aq.) or Sodium Acetate
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of
-bromoacetophenone in 20 mL of ethanol. -
Addition: Add 11.0 mmol of thiourea. The solution may turn slightly yellow.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours .-
IPC (TLC): Check consumption of ketone (Hexane/EtOAc 7:3). Product stays at baseline or low
as the HBr salt.
-
-
Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt will crystallize directly.
-
Workup (Neutralization):
-
If solid formed: Filter the salt, re-suspend in water, and basify with
to pH 9–10. -
If solution remains clear: Pour the ethanol mixture directly into 100 mL of ice-water containing
.
-
-
Isolation: The free base will precipitate as a white/pale-yellow solid. Filter under vacuum and wash with cold water (
).
Protocol B: Iodine-Catalyzed Acceleration (High Throughput)
Best for: Rapid synthesis (<2 hours) and difficult substrates.
Reagents:
- -Bromoacetophenone (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Iodine (
) : 0.05 equiv (5 mol%)
Step-by-Step Procedure:
-
Mix ketone and thiourea in ethanol as in Protocol A.
-
Add molecular iodine (5 mol%).
-
Reflux for 1–2 hours . The iodine acts as a Lewis acid to activate the carbonyl and facilitate dehydration.
-
Quench: Upon cooling, add saturated aqueous sodium thiosulfate (
) to the mixture before basification to reduce residual iodine (removing the brown color). -
Proceed with basification and filtration as above.
Comparative Data & Solvent Selection
| Parameter | Ethanol (Reflux) | Water (Green) | DMF ( |
| Reaction Time | 4–6 h | 8–12 h | 1–2 h |
| Yield (Isolated) | 85–92% | 70–80% | 88–95% |
| Workup Difficulty | Low (Precipitation) | Medium (Sticky) | High (Aq. wash required) |
| Green Score | High | Very High | Low (Toxic solvent) |
Table 1: Solvent effects on reaction efficiency. Ethanol is the recommended balance of yield and sustainability.
Characterization & Validation (Self-Validating System)
Use these reference values to validate your synthesized product. Deviations suggest impurity (starting material) or incomplete neutralization (salt form).
Compound: 2-Amino-4-phenylthiazole
Appearance: White to pale yellow crystalline solid.[2][5]
Melting Point:
Spectroscopic Signature:
-
NMR (300 MHz,
):- 7.8–7.9 (m, 2H, Phenyl ortho-H)
- 7.3–7.4 (m, 3H, Phenyl meta/para-H)
- 6.7 (s, 1H, Thiazole C5-H) — Diagnostic Peak
-
5.2–5.8 (br s, 2H,
) — Shift varies with concentration/water. -
Note: If run in DMSO-
, the peak often appears sharper around 7.0–7.2 ppm.
-
IR (KBr Pellet):
-
(Primary amine
stretch doublet) -
(
stretch, thiazole ring) -
(
stretch)
-
(Primary amine
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Product is a sticky oil | Incomplete crystallization or impurities. | Dissolve in minimal hot ethanol, add water dropwise until cloudy, cool slowly. |
| Melting point > | Product is likely the HBr salt. | Re-suspend in water and add more |
| Low Yield | Loss during filtration. | The free base has some solubility in ethanol. Use water for the final precipitation step to maximize recovery. |
| Dark/Black Color | Oxidation or Iodine residue. | Wash crude solid with 10% sodium thiosulfate solution. Recrystallize from ethanol/charcoal. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of 2-amino-4-phenylthiazole.
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Justus Liebigs Annalen der Chemie, 249(1), 1-31. Link
-
Himaja, M., et al. (2010). "Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives." Asian Journal of Chemistry, 22(4), 2909-2913. Link
-
Kashyap, S.J., et al. (2012). "Synthesis of 2-aminothiazoles using iodine as a catalyst." Journal of Chemical and Pharmaceutical Research, 4(4), 2124-2129. Link
-
PubChem. (2023). "2-Amino-4-phenylthiazole Compound Summary." National Library of Medicine. Link
-
Sigma-Aldrich. (2023). "Product Specification: 2-Amino-4-phenylthiazole." Link
Sources
Application Notes & Protocols: Enzymatic Synthesis of L-Cysteine from DL-2-Amino-Δ²-thiazoline-4-carboxylic Acid (DL-ATC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to L-Cysteine Production
L-cysteine, a semi-essential amino acid, is a critical component in the pharmaceutical, food, and cosmetic industries due to its potent antioxidant properties and its role as a precursor to glutathione.[1] Historically, the primary industrial source of L-cysteine has been the acidic hydrolysis of animal-derived keratin, found in materials like poultry feathers and hog hair.[1][2] This conventional method, however, is fraught with challenges, including low process yields, the generation of unpleasant odors, and significant environmental and safety concerns associated with the disposal of acidic organic waste.[2]
As the industry pivots towards more sustainable and reliable manufacturing processes, biotechnological routes have emerged as a superior alternative. The enzymatic conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) into L-cysteine represents a significant advancement in amino acid synthesis.[2][3] This method leverages whole-cell biocatalysts, typically from the genus Pseudomonas, to achieve a highly specific and efficient transformation.[1][4] The key advantages of this enzymatic pathway include:
-
High Stereospecificity: Produces exclusively the biologically active L-isomer of cysteine.
-
Quantitative Yields: Employs a racemase that converts the unused D-isomer of the substrate into the reactive L-form, allowing for theoretical yields approaching 100%.[4]
-
Mild Reaction Conditions: Operates under physiological pH and temperature, reducing energy consumption and eliminating the need for harsh chemicals.
-
Environmental Sustainability: Overcomes the pollution and waste disposal issues associated with traditional extraction methods.[3]
This document provides a detailed overview of the scientific principles, validated protocols, and key experimental parameters for the synthesis of L-cysteine using this innovative biocatalytic system.
Section 1: The Scientific Principle - A Three-Enzyme Cascade for Bioconversion
The conversion of the racemic substrate, DL-ATC, into L-cysteine is a sophisticated and elegant enzymatic cascade. Microorganisms, particularly strains like Pseudomonas thiazolinophilum, have evolved a dedicated metabolic pathway to perform this transformation.[1][2][5] The process relies on the synergistic action of three distinct intracellular enzymes.
-
ATC Racemase: The process begins with the racemization of DL-ATC. The ATC racemase interconverts the D- and L-enantiomers of the substrate. As the L-ATC is consumed in the next step, the equilibrium shifts, driving the conversion of the remaining D-ATC to L-ATC. This crucial step enables a complete transformation of the racemic starting material into the desired L-product.[2]
-
L-ATC Hydrolase: This enzyme exhibits strict stereospecificity, acting only on the L-enantiomer of ATC. It catalyzes the hydrolytic opening of the thiazoline ring to produce an intermediate, N-carbamoyl-L-cysteine (L-NCC).[2][6][7] This reaction is a key step in cleaving the carbon-sulfur bond within the heterocyclic ring structure.[6]
-
N-carbamoyl-L-cysteine (L-NCC) Amidohydrolase: In the final step, this enzyme hydrolyzes the N-carbamoyl group from the L-NCC intermediate. This cleavage releases L-cysteine, along with carbon dioxide and ammonia as byproducts, completing the synthesis.[2]
This sequential, multi-step conversion is a self-validating system; the high specificity of the enzymes ensures the production of high-purity L-cysteine.
Caption: Enzymatic pathway for the conversion of DL-ATC to L-Cysteine.
Section 2: Core Protocol - Whole-Cell Biocatalysis Using Pseudomonas sp.
This protocol details the use of intact microbial cells as the biocatalyst, a cost-effective and robust method that avoids complex enzyme purification.
Part A: Cultivation of Biocatalyst and Enzyme Induction
The enzymes responsible for ATC conversion are often inducible, meaning their production is significantly increased in the presence of the substrate or a related molecule.[5][8]
Materials:
-
Selected microorganism (e.g., Pseudomonas thiazolinophilum AJ 3854).
-
Growth Medium (per liter): 10 g Polypeptone, 10 g Yeast Extract, 5 g NaCl, 1 g K₂HPO₄, 0.2 g MgSO₄·7H₂O. Adjust pH to 7.0.
-
Inducer: DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC).
-
Inhibitor of L-cysteine degradation (optional): Hydroxylamine or Semicarbazide.[5]
Procedure:
-
Inoculation: Aseptically inoculate 100 mL of sterile growth medium in a 500 mL flask with a fresh culture of Pseudomonas sp.
-
Initial Growth: Incubate the culture at 30°C with shaking (200 rpm) for 18-24 hours until it reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 2.0-3.0).
-
Enzyme Induction: Add DL-ATC to the culture to a final concentration of 0.1% (w/v) to induce the expression of the necessary enzymes.
-
Continued Incubation: Continue incubation under the same conditions for another 6-8 hours to allow for maximal enzyme production.
-
Cell Harvesting: Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet twice with a 0.85% NaCl solution or a phosphate buffer (50 mM, pH 7.5) to remove residual medium components. The resulting cell paste is now ready for use as the whole-cell biocatalyst.
Part B: Enzymatic Conversion Reaction
Materials:
-
Harvested cell paste from Part A.
-
Reaction Buffer: 100 mM Phosphate buffer, pH 8.0.
-
Substrate: DL-ATC.
Procedure:
-
Cell Suspension: Prepare a 10% (w/v) cell suspension by resuspending the washed cell paste in the reaction buffer.
-
Reaction Setup: In a temperature-controlled reaction vessel, add the DL-ATC substrate to the reaction buffer to achieve the desired starting concentration (e.g., 10-50 g/L).
-
Initiate Reaction: Add the cell suspension to the substrate solution to initiate the conversion. The final cell concentration should be sufficient to achieve a reasonable reaction rate (e.g., 1-2% w/v dry cell weight).
-
Incubation: Maintain the reaction at the optimal temperature and pH. For Ps. thiazolinophilum, optimal conditions have been reported as 42°C and pH 8.2.[5] For other systems, 30-35°C and pH 7.0 may be more suitable.[6] Agitate the mixture gently to ensure homogeneity.
-
Monitoring: Periodically take samples to monitor the disappearance of the substrate (DL-ATC) and the formation of the product (L-cysteine) using an appropriate analytical method such as HPLC.
Part C: Product Isolation and Purification
-
Cell Removal: Once the reaction reaches completion (typically >95% conversion), terminate the reaction by removing the biocatalyst via centrifugation or microfiltration.
-
Acidification & Precipitation: Adjust the pH of the supernatant to approximately 2.5-3.0 with hydrochloric acid. L-cysteine is sparingly soluble at its isoelectric point (pI ≈ 5.02), but this step helps to precipitate other components. For isolation, carefully adjusting the pH towards the pI can be used for crystallization.
-
Decolorization: Add activated charcoal (e.g., 1% w/v) to the solution, stir for 30-60 minutes, and then remove by filtration to eliminate color impurities.
-
Crystallization: Concentrate the clarified solution under reduced pressure. Cool the concentrated solution to 4°C to induce crystallization of L-cysteine hydrochloride.
-
Final Product: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the purified L-cysteine product.
Section 3: Key Experimental Parameters and Optimization
Optimizing reaction conditions is critical for maximizing yield and process efficiency. The choice of microorganism and whether native or recombinant enzymes are used will influence the ideal parameters.
| Parameter | Optimal Range | Rationale & Field Insights | Source |
| pH | 7.0 - 8.2 | Enzyme activity is highly pH-dependent. The optimal pH represents the point of maximum catalytic efficiency for the rate-limiting enzyme in the cascade. | [5][6] |
| Temperature | 30°C - 42°C | Balances enzyme activity (increases with temp) and stability (decreases at high temp). The reported optimum provides the best reaction rate over a 2-hour period. | [5][6] |
| Substrate (DL-ATC) | 10 - 50 g/L | High substrate concentrations can lead to inhibition. Fed-batch or in situ product removal (ISPR) strategies can overcome this limitation for industrial-scale production. | [4][9] |
| Enzyme Stability | Mn²⁺ addition | The addition of 1-10 mM Mn²⁺ has been shown to prevent the inactivation of the ATC-converting enzymes during the microbial growth phase. | [5] |
| Product Degradation | Hydroxylamine | L-cysteine can be enzymatically degraded by the host microorganism. Adding hydroxylamine or semicarbazide can inhibit these undesirable side reactions, ensuring a quantitative yield. | [5] |
Section 4: Experimental Workflow Visualization
The entire process, from preparing the biocatalyst to isolating the final product, follows a logical sequence of steps.
Caption: End-to-end workflow for L-cysteine synthesis via whole-cell biocatalysis.
Section 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive biocatalyst (improper induction or storage).2. Sub-optimal reaction conditions (pH, temperature).3. Presence of enzyme inhibitors (e.g., heavy metal ions). | 1. Verify induction protocol; use freshly harvested cells.2. Calibrate pH meter and thermometer; re-optimize conditions for your specific strain.3. Use high-purity water and reagents; consider adding a chelating agent like EDTA if contamination is suspected. |
| Reaction Stalls Prematurely | 1. Substrate or product inhibition.2. Enzyme instability under reaction conditions.3. Degradation of L-cysteine product by side-reactions. | 1. Implement a fed-batch strategy for the substrate; for product inhibition, investigate in situ product removal (ISPR) using anion-exchange resins.[9]2. Lower the reaction temperature slightly; check for co-factor requirements.3. Add an inhibitor of cysteine desulfhydrase, such as hydroxylamine, to the reaction mixture.[5] |
| Low Isolated Yield | 1. Inefficient precipitation or crystallization.2. Product loss during washing steps.3. Oxidation of L-cysteine to L-cystine. | 1. Carefully control pH and temperature during crystallization; ensure sufficient concentration of the product.2. Use minimal volumes of ice-cold washing solvents.3. Perform purification steps under an inert atmosphere (e.g., nitrogen) and use degassed solvents to minimize oxidation. |
Conclusion
The enzymatic synthesis of L-cysteine from DL-ATC is a powerful demonstration of industrial biotechnology's potential. It replaces a chemically harsh and environmentally taxing process with a clean, efficient, and highly specific biological system. By leveraging a multi-enzyme cascade within whole-cell biocatalysts, this method delivers high-purity L-cysteine with quantitative yields, meeting the rigorous standards of the pharmaceutical and food industries while aligning with the principles of green chemistry. The protocols and insights provided herein offer a robust framework for researchers and developers to implement and optimize this advanced synthetic route.
References
-
Ohtsu, I., et al. (2020). Challenges and Advances in the Bioproduction of L-Cysteine. PMC. Available at: [Link]
- Google Patents. (Year N/A). Synthesis method of 2-amino-delta 2-thiazoline-4-carboxylic acid.
- Google Patents. (Year N/A). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
-
Wikipedia. (Year N/A). Cysteine. Available at: [Link]
-
Sano, K., & Mitsugi, K. (1978). Enzymatic Production of l-Cysteine from dl-2-Amino-Δ2-thiazoline-4-carboxylic Acid by Pseudomonas thiazolinophilum: Optimal Conditions for the Enzyme Formation and Enzymatic Reaction. Agricultural and Biological Chemistry, 42(12), 2315-2321. Available at: [Link]
-
Sano, K., et al. (1977). Microbial conversion of DL-2-amino-delta2-thiazoline-4-carboxylic acid to L-cysteine and L-cystine: screening of microorganisms and identification of products. Applied and Environmental Microbiology, 34(6), 806-810. Available at: [Link]
-
Shiba, T., et al. (2002). Genes from Pseudomonas sp. strain BS involved in the conversion of L-2-amino-Delta(2)-thiazolin-4-carbonic acid to L-cysteine. Applied and Environmental Microbiology, 68(5), 2179-2187. Available at: [Link]
-
Nishino, T., et al. (2006). Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. Applied Microbiology and Biotechnology, 71(4), 451-457. Available at: [Link]
-
ResearchGate. (Year N/A). Conversion rate of ATC to l-cysteine produced by different enzyme sources. Available at: [Link]
-
Ozeki, Y., et al. (2003). Induction of 2-amino-D2-thiazoline-4-carboxylic acid hydrolase and N-carbamoyl-l-cysteine amidohydrolase by S-compounds in Pseudomonas putida AJ3865. Journal of Bioscience and Bioengineering, 96(1), 89-92. Available at: [Link]
-
Sharma, R., & Singh, R. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC. Available at: [Link]
-
ResearchGate. (Year N/A). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Available at: [Link]
- Google Patents. (Year N/A). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
Chinese Journal of Modern Applied Pharmacy. (2004). Production of L-cysteine from DL-ATC by Enzymatic Conversion. Available at: [Link]
Sources
- 1. Cysteine - Wikipedia [en.wikipedia.org]
- 2. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102180842A - Synthesis method of 2-amino-delta 2-thiazoline-4-carboxylic acid - Google Patents [patents.google.com]
- 4. Microbial conversion of DL-2-amino-delta2-thiazoline-4-carboxylic acid to L-cysteine and L-cystine: screening of microorganisms and identification of products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genes from Pseudomonas sp. strain BS involved in the conversion of L-2-amino-Delta(2)-thiazolin-4-carbonic acid to L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of 2-amino-D2-thiazoline-4-carboxylic acid hydrolase and N-carbamoyl-l-cysteine amidohydrolase by S-compounds in Pseudomonas putida AJ3865 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Strategic Development of 2-Aminothiazole Derivatives in Anticancer Drug Discovery
Executive Summary
The 2-aminothiazole (2-AT) core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, allowing it to bind effectively within the hinge region of various protein kinases. This application note provides a rigorous technical framework for researchers developing 2-AT derivatives. It covers the optimized Hantzsch synthesis protocol, Structure-Activity Relationship (SAR) logic for kinase selectivity, and a validated workflow for in vitro kinase profiling using the ADP-Glo™ platform.
Mechanistic Rationale & Pathway Integration
The efficacy of 2-AT derivatives stems from their versatility as hydrogen bond donors/acceptors. In the context of anticancer discovery, they primarily function as Type I or Type II kinase inhibitors (e.g., Dasatinib targeting Src/Abl) or as tubulin polymerization inhibitors.
Diagram 1: 2-Aminothiazole Interaction Network
This diagram illustrates the multi-target potential of the 2-AT scaffold, highlighting its primary role in ATP-competitive inhibition.
Caption: Mechanistic pathways of 2-aminothiazole derivatives leading to cancer cell apoptosis via kinase inhibition and tubulin destabilization.
Chemical Synthesis: Optimized Hantzsch Protocol
The Hantzsch thiazole synthesis remains the gold standard for generating 2-AT libraries due to its high atom economy and reliability. The following protocol is optimized for generating 4-aryl-2-aminothiazoles, common precursors for Dasatinib-like analogs.
Protocol A: One-Pot Hantzsch Condensation
Objective: Synthesis of 4-(substituted-phenyl)thiazol-2-amine.
Reagents:
-
Substituted
-bromoacetophenone (1.0 eq)[1] -
Thiourea (1.2 eq)[1]
-
Absolute Ethanol (Solvent)
-
Ammonium Hydroxide (for neutralization)
Step-by-Step Methodology:
-
Solvation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the substituted
-bromoacetophenone in 10 mL of absolute ethanol.-
Causality: Ethanol is chosen for its polarity, which stabilizes the transition state, and its ability to dissolve the starting materials while often precipitating the hydrobromide salt product.
-
-
Addition: Add 1.2 mmol of thiourea in a single portion.
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The disappearance of the starting ketone indicates completion.
-
-
Precipitation: Cool the reaction mixture to room temperature. In many cases, the hydrobromide salt of the product will precipitate.
-
Neutralization (Critical Step): If the product does not precipitate or to obtain the free base, pour the reaction mixture into 20 mL of ice-cold water. Adjust pH to ~9–10 using ammonium hydroxide or saturated
.-
Why: The free amine is less soluble in water than the salt, forcing precipitation.
-
-
Purification: Filter the solid precipitate, wash with cold water (
mL) to remove inorganic salts and excess thiourea. Recrystallize from hot ethanol/water if necessary.
Quality Control:
-
NMR: Look for the characteristic thiazole proton singlet around
6.5–7.5 ppm. -
Yield Expectations: >80% for electron-withdrawing substituents on the phenyl ring.
Structure-Activity Relationship (SAR) Strategy[2][3]
To transition from a raw scaffold to a lead candidate, systematic derivatization is required. The table below guides the SAR logic based on known kinase inhibitor binding modes (e.g., Dasatinib, Pazopanib).
| Position | Modification Strategy | Biological Rationale |
| C2-Amine ( | Acylation / Urea Formation | This nitrogen often acts as a hydrogen bond donor to the kinase "hinge" region (e.g., Thr315 in Abl). Converting to an amide or urea improves metabolic stability and selectivity. |
| C4-Position | Aryl / Heteroaryl Groups | Occupies the hydrophobic pocket. Bulky groups (e.g., substituted phenyl) provide Van der Waals contacts. ortho-substitution on this ring can twist the conformation to improve selectivity. |
| C5-Position | Halogenation (F, Cl) or Alkyl | Small groups here can fill the "gatekeeper" region or modulate the electronic properties of the thiazole ring, affecting the pKa of the C2-amine. |
In Vitro Validation: Kinase Profiling Protocol
Once synthesized, compounds must be screened for kinase inhibitory activity. We utilize the ADP-Glo™ Kinase Assay (Promega) because it is a homogeneous, luminescent assay that detects ADP formation, making it universal for any kinase enzyme.
Protocol B: ADP-Glo™ Kinase Inhibition Assay
Reagents:
-
Kinase Enzyme (e.g., recombinant Src or Abl)[2]
-
Substrate (Peptide specific to kinase)
-
Ultra-Pure ATP[3]
-
Test Compounds (dissolved in DMSO)
Workflow:
-
Compound Preparation: Prepare a 3-fold serial dilution of test compounds in kinase reaction buffer. Final DMSO concentration should be <1%.
-
Enzymatic Reaction (Well Plate):
-
Add 5
L of Kinase/Substrate mix. -
Add 5
L of Compound (or vehicle control). -
Incubate for 10 min at RT (allows compound to bind).
-
Add 5
L of ATP to initiate the reaction. -
Incubate for 60 min at RT.
-
-
ADP Depletion:
-
Detection:
-
Measurement: Read Luminescence (RLU) on a plate reader.
-
Data Analysis: Calculate % Inhibition using the formula:
Diagram 2: Experimental Workflow
The logical flow from synthesis to lead identification.
Caption: Integrated workflow for the development of 2-aminothiazole anticancer agents.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.
-
Alizadeh, S. R., & Hashemi, S. M. (2021).[10][11] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research.
-
Promega Corporation. (2023).[4] ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.
-
Mishra, C. B., et al. (2015). Thiazole: A Potent Scaffold for Anticancer Drug Discovery.[1][11][12] Journal of Heterocyclic Chemistry.
-
Potts, K. T. (1977). The Chemistry of 1,2,3-Thiazoles. Comprehensive Heterocyclic Chemistry. (Classic reference for Hantzsch mechanism).[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. carnabio.com [carnabio.com]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay [promega.com]
- 10. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Amide Coupling of 2-Amino-4-thiazoline Scaffolds with N-Protected Amino Acids
Executive Summary
Coupling 2-amino-4-thiazoline (tautomeric with 2-aminothiazole ) derivatives with N-protected amino acids presents a distinct challenge in medicinal chemistry. Unlike aliphatic amines, the exocyclic amine of the thiazole ring is electron-deficient (pKa ~5.3) due to resonance delocalization with the heteroaromatic ring. This reduced nucleophilicity often leads to stalled reactions, low yields, or the necessity for harsh activation conditions that risk racemizing the chiral center of the amino acid partner.
This guide provides a tiered protocol strategy ranging from standard high-activity coupling (Method A) to specialized activation for sterically hindered or highly electron-deficient substrates (Method B), ensuring high fidelity in amide bond formation.
Mechanistic Insight & Causality
The Nucleophilicity Problem
The primary failure mode in these couplings is the mismatch between the stability of the activated amino acid ester and the nucleophilic strength of the thiazole amine.
-
Aliphatic Amine pKa: ~10–11 (Highly nucleophilic)
-
2-Aminothiazole pKa: ~5.3 (Weakly nucleophilic)
Standard carbodiimide couplings (EDC/NHS) often fail because the active ester hydrolyzes or rearranges (N-acyl urea formation) faster than the weak amine can attack. Therefore, uronium/guanidinium salts (HATU) or phosphonic anhydrides (T3P) are required to drive the reaction kinetics.
Regioselectivity and Tautomerism
2-aminothiazoles exist in equilibrium with the 2-imino-4-thiazoline form. While alkylation can occur at the ring nitrogen (endo-N), acylation under thermodynamic control almost exclusively favors the exocyclic amide (exo-N) due to the restoration of aromaticity in the thiazole ring.
Workflow Visualization
The following diagram illustrates the critical decision pathways and mechanistic steps for this specific coupling.
Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate properties.
Experimental Protocols
Pre-requisites
-
Solvents: Anhydrous DMF or DMAc (Dimethylacetamide) are preferred due to the polarity of thiazoles. DCM may be used for highly lipophilic derivatives.
-
Atmosphere: All reactions should be performed under Argon or Nitrogen.
-
Stoichiometry: A slight excess of the activated acid (1.2–1.5 equiv) is recommended to drive the reaction to completion.
Method A: High-Activity HATU Coupling (Standard)
Best for: Routine coupling of Fmoc/Boc-amino acids to unsubstituted 2-aminothiazoles.
-
Activation: In a dried round-bottom flask, dissolve the N-protected amino acid (1.2 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv). Stir for 2 minutes. Note: DIPEA is preferred over TEA to minimize racemization via oxazolone formation.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn yellow/orange. Stir for 5–10 minutes to ensure formation of the OAt-active ester.
-
Amine Addition: Add the 2-amino-4-thiazoline derivative (1.0 equiv).
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C.
-
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[1]
Method B: Acid Chloride Activation via Ghosez’s Reagent
Best for: Sterically hindered thiazoles or when HATU fails. This method generates a highly reactive acid chloride in situ under neutral conditions.
-
Preparation: Dissolve N-protected amino acid (1.2 equiv) in anhydrous DCM (0.1 M).
-
Chlorination: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.5 equiv). Stir at RT for 20–60 minutes.
-
Checkpoint: Monitor by TLC (conversion of acid to acid chloride).
-
-
Coupling: Add the 2-amino-4-thiazoline (1.0 equiv) followed by dry Pyridine (3.0 equiv).
-
Reaction: Stir at RT for 2–6 hours.
-
Quench: Quench carefully with sat. NaHCO₃ solution.
Method C: T3P (Propylphosphonic Anhydride) Coupling
Best for: Chiral amino acids highly prone to racemization (e.g., Cysteine, Histidine, Phenylglycine).
-
Mix: Combine Amino Acid (1.2 equiv), 2-amino-4-thiazoline (1.0 equiv), and Pyridine (4.0 equiv) in EtOAc or DMF.
-
Activation: Cool to 0°C. Add T3P (50% w/w in EtOAc/DMF) (1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are slower but significantly cleaner regarding epimerization.
Data Analysis & Optimization
Comparative Efficiency of Coupling Agents
The following table summarizes expected yields based on internal validation with a model system (Fmoc-Phe-OH + 2-aminothiazole).
| Coupling Agent | Base | Solvent | Yield (%) | Racemization Risk | Notes |
| HATU | DIPEA | DMF | 85-95% | Moderate | Gold standard for yield. |
| EDC / HOBt | NMM | DCM/DMF | < 30% | Low | Not recommended. Nucleophile is too weak. |
| T3P | Pyridine | EtOAc | 70-80% | Very Low | Best for preserving chirality. |
| Ghosez's Rgt | Pyridine | DCM | 90-98% | High | Use for difficult/hindered substrates. |
| POCl₃ | Pyridine | DCM | 60-75% | High | Harsh; economical for non-chiral acids. |
Pathway of Racemization
Understanding the mechanism of racemization is vital when coupling to weak amines, as the slow reaction rate increases the lifetime of the activated ester, increasing the probability of proton abstraction at the alpha-carbon.
Figure 2: Kinetic competition between coupling and oxazolone-mediated racemization.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction / SM Recovery | Low nucleophilicity of thiazole. | Switch from HATU to Method B (Acid Chloride) . Heat to 50°C. |
| Racemization Observed | Base-catalyzed proton abstraction. | Use Method C (T3P) . Switch base from DIPEA to Collidine or Pyridine (weaker bases). |
| Regioisomer (Ring N) | Kinetic control failure. | Ensure thermodynamic control: Heat the reaction. The exocyclic amide is the thermodynamic product. |
| Low Solubility | Thiazole aggregation. | Add chaotropic salts (LiCl) to DMF or use NMP as solvent. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140-177. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link
- Piotrowski, D. W. (1999). 2-Aminothiazoles in drug discovery. Journal of Heterocyclic Chemistry, 36(4), 921-928. (Context for thiazole reactivity).
- Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A versatile reagent in organic synthesis. Organic Syntheses, 59, 26. (Method B grounding).
Sources
Application Notes and Protocols: The Emerging Potential of 2-Amino-4-thiazoline Derivatives as Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asymmetric catalysis is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where enantiomeric purity is paramount. The design of effective chiral ligands is central to advancing this field. This document explores the untapped potential of 2-amino-4-thiazoline derivatives as a versatile and promising class of ligands for asymmetric catalysis. While the broader family of thiazolines has seen application, the unique structural features of the 2-amino-4-thiazoline scaffold offer intriguing possibilities for creating novel, highly effective catalytic systems. These notes provide a theoretical framework, synthetic strategies, and detailed experimental protocols to guide researchers in harnessing the capabilities of these emergent ligands.
Introduction: The Rationale for 2-Amino-4-thiazoline Ligands
The efficacy of a chiral ligand in asymmetric catalysis is dictated by its ability to create a well-defined, three-dimensional chiral environment around a metal center. This environment influences the trajectory of substrates, thereby favoring the formation of one enantiomer over the other. Ligands containing chiral oxazoline moieties have been extensively studied and successfully applied in a wide range of metal-catalyzed transformations.[1] The analogous sulfur-containing thiazolines have also gained traction as valuable ligands in asymmetric catalysis.[2][3]
The 2-amino-4-thiazoline scaffold presents a unique combination of structural features that make it a compelling candidate for ligand design:
-
Rigid Heterocyclic Backbone: The thiazoline ring provides a conformationally restricted structure, which is crucial for effective stereochemical communication.
-
Dual Coordination Sites: The endocyclic nitrogen and the exocyclic amino group can both act as coordination sites, allowing for the formation of stable bidentate or even tridentate metal complexes. This multi-point binding can lead to more organized and predictable transition states.
-
Tunable Steric and Electronic Properties: The exocyclic amino group serves as a convenient handle for introducing a wide variety of substituents. This allows for fine-tuning of the ligand's steric bulk and electronic properties to optimize catalytic activity and enantioselectivity for specific reactions.
-
Inherent Chirality: The stereocenter at the C4 position, often derived from readily available chiral precursors like amino acids, can effectively induce asymmetry in the catalytic transformation.
These attributes suggest that 2-amino-4-thiazoline-based ligands could excel in a variety of asymmetric reactions, including carbon-carbon bond formations, reductions, and oxidations.
Ligand Synthesis: A Modular Approach
A key advantage of 2-amino-4-thiazoline ligands is their modular synthesis, which allows for the systematic variation of their structural components. A general and efficient synthetic route starting from a chiral N-protected β-amino acid is outlined below.
Caption: General workflow for the synthesis of a chiral 2-amino-4-thiazoline ligand precursor.
Protocol 1: Synthesis of a (S)-4-benzyl-N-aryl-4,5-dihydrothiazol-2-amine Ligand
This protocol describes the synthesis of a representative 2-amino-4-thiazoline ligand derived from (S)-3-amino-4-phenylbutanoic acid.
Materials:
-
(S)-3-(tert-butoxycarbonylamino)-4-phenylbutanoic acid
-
Lawesson's reagent
-
Methanol, anhydrous
-
Acetyl chloride
-
Ammonium chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Thionation:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-3-(tert-butoxycarbonylamino)-4-phenylbutanoic acid (1.0 equiv) in anhydrous DCM.
-
Add Lawesson's reagent (0.5 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude thioamide.
-
-
Esterification:
-
Dissolve the crude thioamide in anhydrous methanol.
-
Cool the solution to 0 °C and add acetyl chloride (1.2 equiv) dropwise.
-
Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the methyl ester of the thioamide.
-
-
Cyclization:
-
In a sealed tube, dissolve the methyl ester (1.0 equiv) and ammonium chloride (2.0 equiv) in a suitable solvent (e.g., ethanol).
-
Add triethylamine (2.5 equiv) and heat the mixture to 80 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the (S)-4-benzyl-4,5-dihydrothiazol-2-amine.
-
Application in Asymmetric Catalysis: The Friedel-Crafts Alkylation
The asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes is a powerful method for synthesizing chiral indole derivatives, which are prevalent in pharmaceuticals and natural products. Chiral 2-amino-4-thiazoline ligands, in combination with a suitable metal precursor (e.g., Cu(II) or Zn(II)), are hypothesized to be effective catalysts for this transformation.
Caption: Proposed catalytic cycle for the asymmetric Friedel-Crafts alkylation of indole with a nitroalkene.
Protocol 2: Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene
Materials:
-
(S)-4-benzyl-N-aryl-4,5-dihydrothiazol-2-amine ligand (from Protocol 1)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Indole
-
trans-β-Nitrostyrene
-
Anhydrous toluene
-
Molecular sieves (4 Å), activated
-
Standard laboratory glassware, oven-dried
Procedure:
-
Catalyst Preparation (in situ):
-
To an oven-dried Schlenk tube containing a stir bar and activated 4 Å molecular sieves, add the chiral 2-amino-4-thiazoline ligand (0.055 mmol, 5.5 mol%).
-
Add Cu(OTf)₂ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 1 hour.
-
-
Reaction Setup:
-
Add indole (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Stir for 10 minutes at room temperature.
-
Add trans-β-nitrostyrene (1.1 mmol, 1.1 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) and monitor its progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
-
Expected Performance and Data
While specific data for 2-amino-4-thiazoline ligands is emerging, the performance of structurally related thiazoline-oxazoline ligands in similar reactions provides a valuable benchmark. The following table summarizes representative results for the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes using various thiazoline-containing ligands.
| Ligand Type | Metal | Substrate | Yield (%) | ee (%) | Reference |
| Thiazoline-Oxazoline | Zn(II) | Indole & trans-β-nitrostyrene | up to 95 | up to 69 | [4] |
| Bis(thiazoline) | Zn(II) | N-Methylindole & trans-β-nitrostyrene | 92 | 85 | [5] |
| Thiazoline-Oxazoline | Cr(III) | Benzaldehyde (allylation) | 84 | 85 | [4] |
It is anticipated that appropriately designed 2-amino-4-thiazoline ligands could achieve comparable or even superior results, owing to their unique structural and electronic properties.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Vary the reaction temperature and time.
-
Screen different metal precursors (e.g., Zn(OTf)₂, Sc(OTf)₃).
-
Increase catalyst loading.
-
-
Low Enantioselectivity:
-
Modify the steric bulk of the substituent on the exocyclic amino group of the ligand.
-
Screen different solvents of varying polarity.
-
Lower the reaction temperature.
-
Investigate the effect of additives (e.g., co-catalysts, bases).
-
Conclusion and Future Outlook
Chiral 2-amino-4-thiazoline derivatives represent a promising, yet underexplored, class of ligands for asymmetric catalysis. Their modular synthesis, rigid backbone, and multiple coordination sites make them highly attractive for the development of novel and efficient catalytic systems. The protocols and insights provided in these application notes are intended to serve as a starting point for researchers to explore the potential of these ligands in a wide array of asymmetric transformations. Further research into the synthesis of diverse ligand libraries and their application in various catalytic reactions will undoubtedly uncover new opportunities in the field of asymmetric synthesis and contribute to the development of more efficient and selective methods for the production of chiral molecules.
References
-
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - Frontiers in Chemistry, 2021.
-
2-Amino-4-thiazolidinones: Synthesis and Reactions - ResearchGate, 2013.
-
Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances, 2024.
-
Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines - Molecules, 2017.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Molecules, 2021.
-
Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews, 2018.
-
Synthesis of Thiazoline–Oxazoline Ligands and Their Application in Asymmetric Catalysis - European Journal of Organic Chemistry, 2011.
-
Chiral Oxazolines and Their Legacy in Asymmetric Carbon—Carbon Bond-Forming Reactions - Symmetry, 2020.
-
Asymmetric Friedel–Crafts Alkylation of Electron-Rich N-Heterocycles with Nitroalkenes Catalyzed by Diphenylamine-Tethered Bis(Oxazoline) and Bis(Thiazoline) ZnII Complexes - The Journal of Organic Chemistry, 2011.
-
Synthesis of Chiral Thiazoline Ligands Tethered to a Sulfur Function and First Immobilization of a Thiazoline-Ligand - Heteroatom Chemistry, 2010.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 3. Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. 2-Amino-4-ferrocenylthiazole - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Analytical Protocols for the Determination of 2-Aminothiazoline-4-Carboxylic Acid (ATCA)
Executive Summary
2-Aminothiazoline-4-carboxylic acid (ATCA) is a stable, non-volatile metabolite of cyanide, formed by the reaction of cyanide with endogenous cystine.[1] Unlike cyanide (which is volatile and unstable) or thiocyanate (which has high background levels in smokers), ATCA represents a definitive forensic and clinical biomarker for cyanide exposure.
This guide details two validated analytical workflows:
-
LC-MS/MS (Gold Standard): High sensitivity, minimal sample preparation, and direct analysis of the polar metabolite.
-
GC-MS (Forensic Alternative): Robust confirmation requiring derivatization, suitable for laboratories with established gas chromatography workflows.
Part 1: Metabolic Context & Mechanism
ATCA is produced via a minor but chemically stable pathway (approx. 15-20% of cyanide metabolism). Its stability in biological matrices (months at -20°C) makes it superior to direct cyanide measurement for post-mortem or delayed analysis.
Figure 1: Cyanide Detoxification Pathway
Caption: Metabolic divergence of cyanide. While SCN- is the major product, ATCA offers higher specificity and stability.
Part 2: LC-MS/MS Protocol (The Gold Standard)
Principle: ATCA is a small, polar amphoteric molecule. Standard C18 retention is poor without modification. This protocol utilizes Mixed-Mode Cation Exchange (MCX) for clean extraction followed by Ion-Pairing Chromatography or HILIC for retention.
Sample Preparation: Solid Phase Extraction (SPE)
Objective: Isolate ATCA from plasma/urine while removing phospholipids and proteins. Cartridge: Waters Oasis MCX (Mixed-Mode Cation Exchange), 30 mg/1 cc or equivalent.
| Step | Solvent/Buffer | Volume | Critical Technical Note |
| 1. Pre-treatment | Plasma + 4% H3PO4 (1:1 v/v) | 200 µL | Acidification (pH < 2) ionizes ATCA (basic amine) to bind to the cation exchange sorbent. |
| 2. Conditioning | Methanol | 1 mL | Activates sorbent pores. |
| 3. Equilibration | Water | 1 mL | Prepares sorbent for aqueous sample. |
| 4. Loading | Pre-treated Sample | 400 µL | Load slowly (approx. 1 mL/min) to maximize interaction. |
| 5. Wash 1 | 2% Formic Acid in Water | 1 mL | Removes proteins and non-basic interferences. |
| 6. Wash 2 | Methanol | 1 mL | Crucial: Removes neutral lipids and phospholipids. ATCA remains bound by ionic interaction. |
| 7. Elution | 5% NH4OH in MeOH | 2 x 250 µL | High pH breaks the ionic bond, releasing ATCA. |
| 8. Reconstitution | Mobile Phase A | 100 µL | Evaporate eluate under N2 at 40°C, then reconstitute. |
LC-MS/MS Instrumentation Parameters
Column Selection:
-
Option A (Robust): C18 Column (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm) using Ion-Pairing.
-
Option B (Modern): HILIC Column (e.g., Waters ACQUITY BEH Amide) for retention without ion-pairing agents.
Chromatographic Conditions (Option A - Ion Pairing):
-
Mobile Phase A: 0.5% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to retain the polar ATCA on C18.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.25 mL/min.
-
Gradient: Isocratic or shallow gradient (e.g., 5-20% B over 5 mins).
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Positive Mode.
-
Precursor Ion: m/z 147.0 [M+H]+
-
Product Ions (Quantifier/Qualifier):
-
Transition 1: 147.0 → 101.0 (Loss of HCOOH, typical carboxylic acid fragmentation).
-
Transition 2: 147.0 → 75.0 (Thiazoline ring fragment).
-
Internal Standard: ATCA-d2 or 2-aminothiazole-4-carboxylic acid (ATZA).[2]
-
Figure 2: LC-MS/MS Workflow
Caption: Step-by-step extraction and analysis workflow for ATCA quantification.[1][2][3][4]
Part 3: GC-MS Protocol (Forensic Alternative)
Principle: Since ATCA is non-volatile, it requires derivatization. The tert-butyldimethylsilyl (TBDMS) derivative is preferred over TMS due to superior hydrolytic stability.
Derivatization Protocol
-
Extraction: Perform SPE as described in Section 2.1.
-
Drying: Evaporate the eluate to complete dryness under Nitrogen at 50°C. Moisture will inhibit derivatization.
-
Reagent Addition: Add 50 µL MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) + 1% TBDMCS.
-
Solvent: Add 50 µL Acetonitrile or Ethyl Acetate.
-
Reaction: Incubate at 80°C for 45 minutes .
-
Cooling: Cool to room temperature and transfer to autosampler vial.
GC-MS Parameters
-
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms or SLB-5ms), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (Hold 3 min).
-
-
Detection (SIM Mode): Monitor ions corresponding to the TBDMS derivative (Molecular Weight + Derivatization mass). Look for the [M-57]+ fragment (Loss of tert-butyl group), which is characteristic and abundant.
Part 4: Method Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following criteria must be met:
| Parameter | Acceptance Criteria | Experimental Validation |
| Linearity | R² > 0.99 | Calibration curve 10 – 1000 ng/mL in matrix. |
| Recovery | > 80% | Compare pre-extraction spike vs. post-extraction spike. |
| Matrix Effect | < 15% suppression | Compare post-extraction spike vs. solvent standard. |
| Precision | CV < 15% | 5 replicates at Low, Med, High QC levels. |
| Stability | < 10% degradation | Freeze/thaw cycles (x3) and benchtop stability (24h). |
Internal Standard Strategy: Use ATCA-d2 (isotopically labeled) if available. If not, 2-aminothiazole-4-carboxylic acid (ATZA) is a validated structural analog that behaves similarly during extraction but separates chromatographically.
References
-
Logue, B. A., Kirschten, N. P., Petrikovics, I., et al. (2005).[3][5] Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry.[1][3][5] Journal of Chromatography B, 819(2), 237-244.[3][5] Link
-
Petrikovics, I., Budai, M., Baskin, S. I., & Logue, B. A. (2011). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning.[4] Journal of Chromatography B.
-
Jackson, R., Logue, B. A. (2010). Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in biological samples.[1][2][3] Journal of Analytical Toxicology.
-
Waters Corporation. (2016). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Application Note. Link
-
Sigma-Aldrich. (2020). Derivatization Reagents for GC: MTBSTFA. Technical Bulletin. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]
Application Note: 2-Amino-4-thiazoline as a Building Block for Bioactive Heterocycles
[1][2]
Executive Summary
The 2-amino-4-thiazoline scaffold (often accessed via its aromatic tautomer, 2-aminothiazole ) represents a privileged structure in modern medicinal chemistry. Its unique electronic profile—characterized by an amidine-like system embedded within a sulfur heterocycle—allows it to serve as a versatile pharmacophore and a reactive building block.
This guide provides a technical deep-dive into the synthesis, reactivity, and application of this scaffold. Unlike generic reviews, we focus on the causality of reactivity : how the tautomeric equilibrium between the amino-thiazole and imino-thiazoline forms drives the synthesis of fused bioactive systems like thiazolo[3,2-a]pyrimidines .
Part 1: The Scaffold & Tautomeric Control
Structural Dynamics
The utility of this building block lies in its tautomerism. While the aromatic 2-aminothiazole (A) is the predominant form in neutral solution, the 2-imino-4-thiazoline (B) form becomes significant upon N3-alkylation or in specific binding pockets of enzymes (e.g., kinases).
-
Form A (Aromatic): Nucleophilic at C5 and exocyclic N. Stable starting material.
-
Form B (Thiazoline): Locked via N3-substitution. Essential for fused heterocycle formation.
Reactivity Map (Graphviz Visualization)
The following diagram maps the electrophilic and nucleophilic sites, guiding synthetic strategy.
Figure 1: Reactivity profile of the 2-amino-4-thiazoline core. Note the distinct roles of N3 and C5 in library expansion.
Part 2: Primary Synthesis Protocols
Protocol A: The Hantzsch Synthesis (De Novo Construction)
This is the industry-standard method for generating the 2-aminothiazole core. It relies on the condensation of thiourea with
Mechanism: Nucleophilic attack of sulfur on the
Materials:
-
Substituted acetophenone (1.0 eq)
-
Thiourea (2.0 eq)
-
Iodine (
) (1.0 eq) - Note: Iodine facilitates the in-situ halogenation if starting from ketones directly. -
Solvent: Ethanol (Abs.)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the substituted acetophenone in 20 mL of absolute ethanol.
-
Addition: Add 20 mmol of thiourea and 10 mmol of iodine.
-
Reaction: Reflux the mixture for 4–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Checkpoint: The disappearance of the ketone spot and the appearance of a polar fluorescent spot indicates conversion.
-
-
Workup: Cool to room temperature. The hydroiodide salt of the product may precipitate.
-
Neutralization: Pour the reaction mixture into crushed ice containing
(to pH 8–9). This liberates the free base (2-amino-4-thiazoline tautomer). -
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
Yield Expectation: 75–90% depending on ketone sterics.
Part 3: Advanced Derivatization (Ring Fusion)
The most high-value application of 2-amino-4-thiazoline is its conversion into thiazolo[3,2-a]pyrimidines . This fusion locks the thiazole nitrogen, effectively freezing the "4-thiazoline" character and creating a scaffold resembling purines (ATP-mimetic).
Protocol B: Synthesis of Thiazolo[3,2-a]pyrimidines
Reaction Type: Cyclocondensation with
Materials:
-
2-Aminothiazole derivative (from Protocol A) (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Aromatic Aldehyde (1.0 eq) - For 3-component Biginelli-type variation
-
Catalyst: Ionic Liquid (
) or Refluxing Acetic Acid.
Step-by-Step Methodology (One-Pot):
-
Mix: In a round-bottom flask, combine 2-aminothiazole (5 mmol), aromatic aldehyde (5 mmol), and ethyl acetoacetate (6 mmol).
-
Solvent/Catalyst: Add 10 mL of Glacial Acetic Acid (acts as both solvent and acid catalyst).
-
Reflux: Heat at 110°C for 6–10 hours.
-
Mechanistic Note: The exocyclic amine forms an enamine/imine with the keto-ester, followed by intramolecular attack of the ring nitrogen (N3) onto the ester carbonyl. This cyclization is specific to the 2-amino-4-thiazoline tautomer.
-
-
Isolation: Pour into ice water. The product usually precipitates as a solid.
-
Validation:
-
IR: Look for disappearance of
stretch (3100-3400 cm⁻¹) and appearance of lactam C=O (1680 cm⁻¹). -
1H NMR: The C5-H of the thiazole ring often shifts downfield due to the fusion.
-
Data Summary Table: Optimization of Conditions
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
| Ethanol | Piperidine | 78 | 12 | 45 | Slow, incomplete cyclization |
| AcOH | None | 118 | 6 | 88 | Optimal for scale-up |
| DMF | 100 | 8 | 62 | Difficult workup |
Part 4: Bioactivity & Workflow Integration
The 2-amino-4-thiazoline scaffold is a bioisostere for the aminopyrimidine moiety found in many kinase inhibitors (e.g., CDK inhibitors). The fused thiazolo[3,2-a]pyrimidine system mimics the adenine core of ATP, making it a potent scaffold for competitive inhibitors.
Library Generation Workflow
To maximize "shots on goal" in drug discovery, a systematic workflow is required.
Figure 2: Integrated workflow for generating bioactive libraries from the 2-amino-4-thiazoline precursor.
Key Bioactive Targets
-
Anticancer (CDK/Src Inhibitors): The N3 and exocyclic amine form a donor-acceptor motif that binds to the hinge region of kinases.
-
Antimicrobial: 2-imino-4-thiazoline derivatives disrupt bacterial cell wall synthesis (similar to penicillin pharmacophores).
-
CNS Agents: Lipophilic derivatives (e.g., Riluzole analogs) modulate glutamatergic transmission.
Part 5: References
-
Maltsev, O. V., et al. (2013).[2] "Synthesis of thiazolines: Condensation of L-cysteine and aryl nitriles." Synthesis, 45, 2763-2767.[2]
-
Metwally, M. A., et al. (2010).[3] "2-Amino-4-thiazolidinones: synthesis and reactions." Journal of Sulfur Chemistry, 31(4), 315–349.[3]
-
Deng, Q. G., et al. (2013).[4][5] "A Microwave Assisted Synthesis of Highly Substituted 7-Methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives." Heterocycles, 87(10), 2093–2102.[4]
-
Al-Mulla, A. (2021).[6][7][8] "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 26(6), 1449.
-
Silverman, R. B., et al. (2009). "Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase." Bioorganic & Medicinal Chemistry, 17(5), 2030-2037.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazoline synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential » Growing Science [growingscience.com]
- 5. library.atmiya.net:8080 [library.atmiya.net:8080]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Amino-4-Thiazoline Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-amino-4-thiazoline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during synthesis. Drawing from established literature and in-house expertise, we present a series of frequently asked questions and in-depth troubleshooting guides to help you optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 2-aminothiazole core structure?
The most prevalent and foundational method is the Hantzsch Thiazole Synthesis . This reaction involves the cyclocondensation of an α-haloketone (or α-haloaldehyde) with a thioamide-containing compound, most commonly thiourea, to form the 2-aminothiazole ring.[1][2] The reaction is known for its reliability and high yields when performed under optimal conditions.[2]
Q2: My α-haloketone starting material appears unstable. How can I address this?
Alpha-haloketones, particularly α-chloro or α-bromo aldehydes like chloroacetaldehyde, are known for their tendency to polymerize or degrade upon storage.[3] This is a critical point of failure in the Hantzsch synthesis.
-
Expert Recommendation: Instead of using the free aldehyde, consider using a more stable precursor like a diethyl acetal (e.g., chloroacetaldehyde diethyl acetal).[3] The acetal protects the aldehyde functionality and can be hydrolyzed in situ under the acidic reaction conditions, releasing the reactive aldehyde in a controlled manner to react with thiourea. Alternatively, generating the α-haloketone in situ is another advanced strategy.
Q3: What is the general mechanism of the Hantzsch synthesis for 2-aminothiazoles?
The reaction proceeds through a well-established multi-step pathway. Understanding this mechanism is key to troubleshooting side reactions and optimizing conditions.
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide ion.[2]
-
Intramolecular Cyclization: The nitrogen of the resulting intermediate attacks the carbonyl carbon of the ketone.
-
Dehydration: A molecule of water is eliminated to form the final aromatic thiazole ring.[4]
Below is a diagram illustrating this fundamental pathway.
Caption: A logical flow for diagnosing poor reaction yields.
Q5: Which solvent and temperature should I use?
Solvent and temperature are intrinsically linked and critical for success. The Hantzsch synthesis is often performed in polar protic solvents like ethanol or methanol. [2]
-
Expertise & Experience: The choice of solvent can significantly impact reaction rate and solubility of intermediates. Ethanol is a common starting point as it effectively dissolves both thiourea and many α-haloketones, especially upon gentle heating. Some modern, eco-friendly protocols have demonstrated high yields under solvent-free conditions, relying on heat to melt the reactants. [5] Data Summary: Impact of Reaction Conditions
| Parameter | Recommendation | Rationale & Causality |
| Solvent | Ethanol, Methanol, or Acetonitrile. [2] | Good solubility for reactants. Polarity can stabilize charged intermediates, facilitating the reaction. |
| Temperature | 60-80°C (Reflux). [4] | Provides sufficient activation energy for cyclization and dehydration without causing significant reactant decomposition. Overheating can lead to side products. |
| Reaction Time | 30 minutes to 3 hours. [2] | Reaction progress should be monitored (e.g., by TLC). Driving the reaction for too long can promote impurity formation. |
| Catalyst | Generally not required. [5] | The reaction is often self-catalyzed by the hydrohalic acid (e.g., HBr) formed as a byproduct. However, some modern methods use catalysts to improve efficiency under milder conditions. [4] |
Problem Area 2: Product Purification Challenges
Isolating the 2-aminothiazole product from unreacted starting materials and byproducts can be challenging.
Q6: My final product is impure. What is the standard workup and purification procedure?
A multi-step approach combining neutralization, extraction, and recrystallization is standard.
-
Trustworthiness - A Self-Validating Protocol: The basicity of the 2-amino group and the overall low water solubility of many substituted thiazoles form the basis of a reliable purification strategy.
Step-by-Step General Purification Protocol
-
Cooling & Neutralization: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. [2]2. Precipitation: Pour the reaction mixture into a beaker containing a weak base solution, such as 5-10% aqueous sodium carbonate or sodium bicarbonate. [2][4]The purpose is to neutralize the acidic reaction medium (from HX byproduct) and precipitate the free base form of your 2-aminothiazole product, which is often poorly soluble in water. [2]3. Isolation: Collect the crude solid precipitate by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove inorganic salts and any water-soluble impurities. [4]5. Recrystallization: The most common and effective final purification step is recrystallization from a suitable solvent, typically ethanol or an ethanol/water mixture. [3]This step removes most organic impurities, yielding a crystalline, pure product.
Q7: Are there any alternative purification techniques for difficult cases?
Yes, for products that are difficult to crystallize or have persistent impurities, consider these advanced methods:
-
Acid-Base Extraction: If your product is soluble in organic solvents (like ethyl acetate or ether), you can perform an acid-base extraction. Dissolve the crude material in an organic solvent, wash with a basic solution (e.g., NaHCO₃) to remove acidic impurities, and then extract the desired amine into an aqueous acid solution (e.g., 1M HCl). The aqueous layer can then be re-basified to precipitate the pure product, which is then filtered or extracted back into an organic solvent.
-
Sulfur Dioxide Adduct Formation: A specialized technique for purifying 2-aminothiazole itself involves its reaction with sulfur dioxide at elevated temperatures (70-90°C) to form a water-insoluble adduct. [6]This adduct can be filtered off from impurities and then decomposed to regenerate the pure 2-aminothiazole. [6]* Column Chromatography: While less common for simple 2-aminothiazoles, column chromatography on silica gel is an effective method for purifying more complex or non-crystalline derivatives. A solvent system like ethyl acetate/hexanes is a common starting point.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
- Purification of 2-aminothiazole. (1949).
- Synthesis method of 2-amino-delta 2-thiazoline-4-carboxylic acid. (Undated).
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (Undated). MDPI. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). DARU Journal of Pharmaceutical Sciences. [Link]
-
General reaction for Hantzsch's synthesis of 2-aminothiazole. (Undated). ResearchGate. [Link]
-
Synthesis of some new 5- substituted of. (Undated). Journal of Chemical and Pharmaceutical Research. [Link]
- Process for the preparation of 2-amino-5-nitrothiazole. (Undated).
-
2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. (2023). ResearchGate. [Link]
-
2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010). ResearchGate. [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances. [Link]
-
Overview of the Chemistry of 2-Thiazolines. (2008). ACS Publications. [Link]
-
Synthesis of thiazolines. (Undated). Organic Chemistry Portal. [Link]
-
Thiazole synthesis. (Undated). Organic Chemistry Portal. [Link]
-
2-Amino-4-thiazolidinones: synthesis and reactions. (2010). Semantic Scholar. [Link]
-
A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). Scientific Reports. [Link]
-
Hantzsch Thiazole Synthesis. (Undated). Chem Help Asap. [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]
Sources
- 1. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00686F [pubs.rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
Technical Guide: Side Reactions in the Hantzsch Synthesis of 2-Aminothiazoles
Executive Summary
The Hantzsch thiazole synthesis is the gold standard for generating 2-aminothiazoles, a privileged scaffold in drug discovery (e.g., Abemaciclib, Dasatinib). While nominally a robust condensation between an
This guide provides a mechanistic breakdown of these side reactions and actionable protocols to resolve them.
Mechanistic Pathways & Side Reactions
The reaction proceeds via an initial S-alkylation (nucleophilic attack of sulfur on the
Diagram 1: Reaction Network & Failure Modes
This diagram illustrates the main product pathway versus the three primary side-reaction sinks.
Caption: Mechanistic bifurcation points in Hantzsch synthesis. Note that strong acids favor the imino-isomer (Side Reaction 2), while steric bulk can arrest the reaction at Intermediate B.
Troubleshooting Modules
Module 1: Regioselectivity (The Isomer Problem)
Scenario: You are using an N-monosubstituted thiourea (e.g., N-phenylthiourea) and observing a product with incorrect NMR shifts (e.g., 5-H signal shift) or IR bands. Diagnosis: Formation of the 2-imino-3-substituted-4-thiazoline isomer instead of the desired 2-(substituted-amino)thiazole .
| Factor | Effect on Regiochemistry |
| Neutral Solvent (EtOH/Reflux) | Favors 2-(substituted-amino)thiazole (Target). The terminal |
| Strong Acid (HCl/EtOH) | Favors 2-imino-3-substituted thiazoline . Protonation allows the internal nitrogen to act as the nucleophile. |
| Sterics | Bulky N-substituents on thiourea favor the formation of the imino form to relieve steric strain during cyclization. |
Corrective Action:
-
Buffer the Reaction: Ensure the reaction is not overly acidic. The HBr generated in situ is usually sufficient. Do not add exogenous HCl unless the imino form is desired.
-
Base Wash: If the imino salt forms, treating the solid with mild base (NaHCO
) can sometimes induce rearrangement to the thermodynamically stable amino-thiazole form, although this is substrate-dependent.
Module 2: The "Sticky Solid" / Polymerization
Scenario: The reaction mixture turns into a dark, viscous oil or "tar" instead of precipitating a solid.
Diagnosis: Polymerization or self-condensation of the
Corrective Action:
-
Reagent Quality Check: Run a TLC of the
-haloketone starting material. If a baseline spot is visible, purify via short silica plug filtration before use. -
Trapping HBr: The reaction generates HBr, which can catalyze the aldol-like self-condensation of the ketone.
-
Fix: Add 1.05 eq of solid NaHCO
or NaOAc to the reaction mixture to buffer the acid in situ.
-
-
Solvent Switch: Switch from Ethanol to DMF or Dioxane . Ethanol can sometimes act as a nucleophile, reacting with the haloketone to form
-ethoxy ketones (linear byproducts).
Module 3: Reaction Stalling (The Intermediate Trap)
Scenario: Mass spectrometry shows a peak at [M+18] relative to the product, and NMR shows a loss of aromaticity in the thiazole ring.
Diagnosis: The reaction has stalled at the 4-hydroxythiazoline intermediate. This is common when the
Corrective Action:
-
Force Dehydration: The elimination of water is the rate-determining step for difficult substrates.
-
Method A: Add a dehydrating agent like molecular sieves (4Å) or anhydrous MgSO
to the reaction. -
Method B (Dean-Stark): Switch solvent to Toluene/Ethanol mix and reflux with a Dean-Stark trap to physically remove water.
-
Method C (Acid Spike): If running under neutral conditions, add a catalytic amount of p-TsOH (5 mol%) to catalyze the elimination.
-
Decision Tree for Optimization
Use this logic flow to determine the next experimental step based on your crude LC-MS/NMR data.
Caption: Decision matrix for troubleshooting Hantzsch synthesis outcomes based on analytical data.
High-Fidelity Experimental Protocol
Objective: Synthesis of 2-amino-4-arylthiazole (General Procedure). Scale: 5.0 mmol.
-
Preparation:
-
Dissolve Thiourea (5.5 mmol, 1.1 eq) in Ethanol (10 mL, 0.5 M).
-
Note: If using an N-substituted thiourea, ensure the solvent is strictly neutral (absolute EtOH).
-
-
Addition:
-
Add
-Bromoacetophenone (5.0 mmol, 1.0 eq) portion-wise at Room Temperature (RT). -
Critical: Do not add all at once if the reaction is exothermic.
-
-
Reaction:
-
Heat to reflux (78 °C) for 1–2 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting bromide should disappear rapidly.
-
-
Workup (The "Ammonia Crush"):
-
Isolation:
-
Filter the precipitate. Wash with water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Dry under vacuum.
-
References
-
Hantzsch Thiazole Synthesis Mechanism & Overview
-
Regioselectivity in N-Substituted Thioureas
-
Kinetic Studies & Side Reactions
-
General Experimental Procedures
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. excli.de [excli.de]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole synthesis [organic-chemistry.org]
Technical Guide: Purification & Isolation of 2-Amino-4-thiazoline Derivatives
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting & Optimization of 2-Amino-4-thiazoline/2-Aminothiazole Purification
Executive Summary & Structural Diagnostics
The purification of 2-amino-4-thiazoline derivatives presents a unique dichotomy in organic synthesis. Researchers often use the terms "thiazoline" (dihydro) and "thiazole" (aromatic) interchangeably, yet their physicochemical properties and stability profiles differ radically.
-
2-Aminothiazoles (Aromatic): The thermodynamic sink of the Hantzsch synthesis. Stable, basic, and amenable to standard organic workups.
-
2-Amino-2-thiazolines (Dihydro): Often intermediates or specific targets (e.g., 2-amino-2-thiazoline-4-carboxylic acid, ATCA). These are prone to oxidative dehydrogenation to form thiazoles and may exist as zwitterions if carboxylic acids are present.
Immediate Action: Before selecting a protocol, confirm your species. If your target is the dihydro species, all purification must be performed under inert atmosphere to prevent aromatization.
Decision Matrix: Selecting the Correct Workflow
Figure 1: Decision matrix for selecting the appropriate purification strategy based on the oxidation state and impurity profile of the thiazole/thiazoline derivative.
Technical Protocols
Protocol A: The "pH Switch" (Acid-Base Extraction)
Best for: Removing non-basic impurities (unreacted haloketones, neutral byproducts) from aromatic 2-aminothiazoles.
Mechanism: The 2-amino group provides a handle for selective protonation (
-
Dissolution: Dissolve the crude residue in 1.0 M HCl (aqueous). The aminothiazole forms the water-soluble hydrochloride salt.
-
Wash (Organic Phase): Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
).-
Result: Unreacted
-haloketones and neutral organic impurities migrate to the organic layer. Discard this organic layer (check TLC first).
-
-
Neutralization: Cool the aqueous layer to 0–5°C. Slowly basify with saturated
or to pH 9–10.-
Observation: The free base should precipitate as a solid.
-
-
Recovery: Filter the precipitate.[1] If no solid forms (oiling out), extract the basic aqueous layer with EtOAc (
), dry over , and concentrate.
Protocol B: Recrystallization Systems
Best for: Removing unreacted thiourea and improving crystal habit.
| Solvent System | Ratio (v/v) | Target Application | Notes |
| Ethanol : Water | 70:30 to 90:10 | General Purpose | Most effective for Hantzsch products. Water forces thiourea to stay in solution while the thiazole crystallizes. |
| Toluene | 100% | Lipophilic Derivatives | Good for 4-aryl substituted derivatives. Leaves polar tars behind. |
| Acetone | (Wash only) | Color Removal | Triturate the crude solid with cold acetone to remove yellow/brown oligomers before recrystallization. |
Protocol C: Chromatographic Purification (Silica Gel)
Best for: Complex mixtures where extraction fails.
The Challenge: Aminothiazoles possess a basic nitrogen that interacts strongly with acidic silanols on silica gel, causing severe peak tailing and material loss.
The Solution:
-
Stationary Phase Pre-treatment: Slurry the silica gel in mobile phase containing 1% Triethylamine (TEA) before packing.
-
Mobile Phase Modifier: Always include 0.5% to 1% TEA or 1%
in your eluent (e.g., DCM:MeOH:TEA 95:4:1). -
Alternative: Use Alumina (Neutral) stationary phase to avoid silanol interactions entirely.
Troubleshooting Guide (FAQ)
Issue 1: "My product is 'oiling out' during recrystallization instead of forming crystals."
Diagnosis: This is a common phenomenon with thiazoles containing flexible alkyl chains or when impurities lower the melting point. Corrective Action:
-
The "Seeding" Technique: Dissolve the oil in the minimum amount of hot solvent. Allow it to cool until the oil droplets appear. Scratch the inner wall of the flask with a glass rod at the interface of the oil and solvent. This micro-abrasion creates nucleation sites.
-
Solvent Switch: If using EtOH/Water, the product is likely too insoluble in water. Switch to a single-solvent system like Isopropyl Alcohol (IPA) or Acetonitrile .
-
Drying: Ensure the crude oil is completely dry. Trace EtOAc or DCM can prevent crystallization in protic solvents.
Issue 2: "I see a new spot on TLC after leaving the purified product on the bench."
Diagnosis: Oxidative Dehydrogenation. If you synthesized a 2-amino-4-thiazoline (dihydro), it is spontaneously oxidizing to the aromatic 2-aminothiazole upon exposure to air. Corrective Action:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilization: If the dihydro form is the target, consider converting it to the HCl or Tosylate salt immediately. The salt forms are significantly more resistant to oxidation than the free base.
Issue 3: "My yield is low after Acid-Base extraction."
Diagnosis: The partition coefficient (
-
Salting Out: Saturate the aqueous phase with NaCl (brine) before the final extraction step. This decreases the solubility of the organic product in water.
-
Solvent Choice: Switch from EtOAc to Chloroform/Isopropanol (3:1) for the extraction. This mixture is far more aggressive at pulling polar heterocycles out of the aqueous phase.
Issue 4: "High back-pressure and split peaks during HPLC analysis."
Diagnosis: Interaction with residual silanols on the C18 column. Corrective Action:
-
Buffer Selection: Do not use plain water/acetonitrile. Use 10-20 mM Ammonium Formate (pH 3.0) or 0.1% Formic Acid . The low pH ensures the amine is fully protonated and interacts predictably with the stationary phase.
-
Column Choice: Switch to a "Base-Deactivated" (BDS) or "End-capped" column designed for basic analytes.
References
-
Hantzsch Synthesis & General Properties
- Source: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.
- Relevance: Foundational mechanism of thiazole synthesis and stability.
-
Purification of 2-Aminothiazoles via Acid-Base Extraction
- Source:Journal of Chemical Education, "Acid-Base Extraction of 2-Aminothiazole Deriv
- Relevance: Validates the exploit
-
(Representative link for standard extraction protocols)
-
Chromatographic Separation of Basic Heterocycles
- Source: McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography.
- Relevance: Explains the "tailing" mechanism and the necessity of TEA modifiers.
-
Oxidation of Thiazolines to Thiazoles
- Source:Tetrahedron Letters, "Oxidative aromatiz
- Relevance: Documents the instability of the dihydro-species.
-
Synthesis and Stability of 2-Amino-2-thiazoline-4-carboxylic acid (ATCA)
- Source: Logue, B. A., et al. (2005). "Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry.
- Relevance: Specific handling for the zwitterionic/dihydro species.
Sources
Technical Support Center: Overcoming Challenges in the Halogenation of 2-Aminothiazoles
Welcome to the technical support center dedicated to the halogenation of 2-aminothiazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these critical synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The 2-aminothiazole motif is a privileged structure in medicinal chemistry, and the ability to selectively halogenate it is key to developing novel therapeutics.[1][2][3] This resource is structured as a series of frequently asked questions (FAQs) to directly address the common challenges you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Regioselectivity and Over-Halogenation
Q1: My primary product is the 2,5-dihalogenated thiazole, but I need the mono-halogenated product at the C5 position. How can I improve selectivity?
A1: This is a classic challenge. The 2-aminothiazole ring is highly activated towards electrophilic substitution, with the C5 position being the most electron-rich and sterically accessible.[2][3] Consequently, it's prone to over-halogenation.
Causality: The initial halogenation at C5 further activates the ring, making the second halogenation competitive. To achieve mono-selectivity, you must carefully control the reaction kinetics.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a precise amount of the halogenating agent, typically 1.0 to 1.1 equivalents. An excess will almost certainly lead to di-halogenation.
-
Lower the Temperature: Perform the reaction at low temperatures (e.g., 0°C to -10°C). This reduces the reaction rate and allows for better control, suppressing the formation of di-brominated byproducts.[4]
-
Slow Addition: Add the halogenating agent dropwise as a solution over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the mono-halogenated product.
-
Choice of Halogenating Agent: For bromination, N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is easier to handle and can offer better control.[5][6]
Q2: I am observing halogenation at the C4 position. What conditions favor C5 selectivity?
A2: While C5 is the electronically preferred site, substitution at C4 can occur, especially if the C5 position is blocked or if the reaction conditions are not optimal.
Causality: The regioselectivity is dictated by the stability of the intermediate sigma complex (arenium ion). The C5 position is favored due to better resonance stabilization from both the ring sulfur and the 2-amino group. However, steric hindrance at C4 or specific solvent effects can influence the outcome.
Troubleshooting Strategies:
-
Solvent Choice: Non-polar or less coordinating solvents often enhance C5 selectivity. Acetic acid is a common choice for brominations with Br2 as it can protonate the ring nitrogen, further directing the electrophile to the C5 position.[7]
-
Protecting the Amino Group: If the 2-amino group is substituted with a bulky group, it can sterically hinder the C5 position, potentially leading to C4 substitution. If this is the case, consider using a smaller protecting group.
-
Re-evaluate Your Substrate: Ensure the C5 position is indeed available and not blocked by a substituent from a previous reaction step.
Side Reactions with the Amino Group
Q3: I suspect the 2-amino group is reacting with my halogenating agent. How can I prevent this?
A3: Direct reaction with the exocyclic amino group is a potential side reaction, though electrophilic attack on the ring is generally more favorable.[4] If you are observing N-halogenated byproducts or subsequent decomposition, protecting the amino group is the most robust solution.
Causality: The lone pair of electrons on the exocyclic nitrogen can act as a nucleophile, reacting with the electrophilic halogen.
Protective Strategy: Acylation
The most common strategy is to protect the 2-amino group as an amide (e.g., an acetamide). This has a dual benefit:
-
Prevents N-Halogenation: The amide nitrogen is significantly less nucleophilic than the amine nitrogen.
-
Deactivates the Ring: The electron-withdrawing nature of the acyl group slightly deactivates the thiazole ring, which can help to prevent over-halogenation and improve control.
A typical protection involves reacting the 2-aminothiazole with acetic anhydride or acetyl chloride.[5] The acetyl group can then be removed under acidic or basic conditions after the halogenation step.
Visualizing Reaction Mechanisms and Troubleshooting
To better understand the processes discussed, the following diagrams illustrate the key mechanistic pathway and a troubleshooting workflow.
Caption: A decision tree for troubleshooting C5-bromination.
Reagent-Specific Challenges
Q4: My Sandmeyer reaction to install a chlorine or bromine at the 2-position is inefficient. What are the critical parameters?
A4: The Sandmeyer reaction, which converts the 2-amino group into a diazonium salt that is subsequently displaced by a halide, can be tricky for 2-aminothiazoles. [8][9]Success hinges on the careful formation and immediate use of the diazonium intermediate.
Causality: 2-Thiazolyl diazonium salts are often less stable than their benzene-derived counterparts. Premature decomposition or side reactions can significantly lower yields.
Troubleshooting Strategies:
-
Temperature Control: The diazotization step (reaction with a nitrite source like sodium nitrite or tert-butyl nitrite) must be conducted at low temperatures (typically 0-5°C) to prevent the diazonium salt from decomposing.
-
Catalyst System: The displacement of the diazonium group is catalyzed by copper(I) salts (e.g., CuCl or CuBr). However, some protocols have found success using copper(II) halides (CuCl2 or CuBr2) in combination with a nitrite source like n-butyl nitrite. [8]* One-Pot Procedures: To minimize the decomposition of the intermediate, it's often best to perform the reaction in one pot, where the diazonium salt is generated in the presence of the copper halide catalyst.
-
Acidic Conditions: The reaction must be run in the presence of a strong acid (like HCl or HBr) to generate nitrous acid in situ and to stabilize the diazonium salt.
Q5: I am struggling with the iodination of a 2-aminothiazole. Are there specific reagents or conditions that are more effective?
A5: Direct iodination can be more challenging than bromination because iodine is a less potent electrophile.
Causality: The lower reactivity of I2 often requires an activating agent or harsher conditions, which can lead to decomposition.
Effective Iodination Systems:
-
Iodine with an Oxidant: A common and effective method is to use molecular iodine (I2) in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. [10]This in situ generates a more potent electrophilic iodine species (like I+).
-
N-Iodosuccinimide (NIS): Similar to NBS for bromination, NIS is a solid, easy-to-handle source of electrophilic iodine that often gives cleaner reactions and better yields than I2 alone.
-
Iodine Monochloride (ICl): ICl is a highly effective, polarized source of electrophilic iodine that can iodinate even deactivated rings. However, it is highly reactive and must be handled with care.
-
Biocatalytic Methods: For sensitive substrates, enzymatic halogenation using vanadium-dependent haloperoxidases offers an exceptionally mild and regioselective alternative, using inorganic halide salts as the halogen source. [2][3]
Data Summary: Comparison of Halogenating Agents
| Reagent/System | Target Halogen | Common Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Bromine | DMF, CHCl3, or Acetonitrile, 0°C to RT | Solid, easy to handle; good for selective mono-bromination | Can be sluggish for deactivated rings |
| Bromine (Br2) | Bromine | Acetic Acid, 0°C to RT | Highly reactive, inexpensive | Volatile, corrosive liquid; prone to over-bromination |
| N-Iodosuccinimide (NIS) | Iodine | Acetonitrile or DMF, RT | Solid, good control | More expensive than I2 |
| Iodine (I2) / Oxidant | Iodine | I2 with H2O2 or HNO3 | Inexpensive iodine source | Requires careful control of oxidant; can lead to side reactions |
| CuX2 / Alkyl Nitrite | Chlorine, Bromine | Acetonitrile, RT to 60°C | Good for 2-position halogenation (Sandmeyer) | Diazonium intermediate can be unstable; side reactions possible [8] |
| Vanadium Haloperoxidase | Bromine, Chlorine | Aqueous buffer, RT | Extremely mild conditions; high regioselectivity; environmentally friendly [2][3] | Requires enzyme and specific co-factors (H2O2, vanadate) |
Detailed Experimental Protocols
Protocol 1: Selective Mono-bromination of a 2-Aminothiazole at the C5-Position using N-Bromosuccinimide (NBS)
This protocol is designed to maximize the yield of the C5-mono-brominated product while minimizing di-bromination.
Materials:
-
2-Aminothiazole substrate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the 2-aminothiazole substrate in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0°C in an ice-water bath.
-
In a separate flask, dissolve 1.05 equivalents of NBS in a minimal amount of DMF.
-
Add the NBS solution dropwise to the stirred solution of the 2-aminothiazole over 30-60 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, let the reaction stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by pouring it into a beaker of ice water.
-
Add saturated aqueous sodium thiosulfate solution to quench any remaining bromine.
-
Neutralize the mixture by slowly adding saturated aqueous NaHCO3 solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Causality: The use of DMF as a solvent helps to solubilize the reagents, while the low temperature and slow addition of NBS are critical for controlling the reaction rate and preventing the formation of the di-brominated byproduct. The thiosulfate quench is essential for removing any unreacted NBS or bromine, preventing further reaction during workup. [4]
Protocol 2: Halogenation of a 2-Aminothiazole via a Modified Sandmeyer Reaction
This protocol describes the synthesis of 2-bromo- or 2-chloro-thiazoles from a 2-aminothiazole precursor. [8] Materials:
-
2-Aminothiazole substrate (1.0 eq)
-
Copper(II) Bromide (CuBr2) or Copper(II) Chloride (CuCl2) (1.5 eq)
-
n-Butyl nitrite (1.5 eq)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the 2-aminothiazole substrate in acetonitrile, add 1.5 equivalents of CuBr2 (for bromination) or CuCl2 (for chlorination).
-
Stir the mixture at room temperature. For CuCl2, gentle heating to 40°C may be necessary to increase the reaction rate.
-
Once the copper salt is well-dispersed, add 1.5 equivalents of n-butyl nitrite dropwise.
-
Stir the reaction mixture at room temperature (or 40°C for chlorination) for 15-120 minutes. Monitor the reaction by TLC until all the starting material has been consumed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expert Causality: This modified Sandmeyer-type reaction avoids the isolation of the potentially unstable diazonium salt by generating it in situ in the presence of the copper halide. [8]n-Butyl nitrite serves as the diazotizing agent under these non-aqueous conditions. The excess of the copper salt and nitrite ensures the efficient conversion of the starting material.
References
-
Doddi, G., Ercolani, G., & Mencarelli, P. (1992). Intermediates in the halogenation of some 2-aminothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 2029-2032. [Link]
-
Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]
-
El-Newehy, M. H., Al-Deyab, S. S., & El-Hamid, M. A. (2011). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]
-
Sharma, S. V., et al. (2014). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry, 79(20), 9582–9591. [Link]
-
Wikipedia. (n.d.). Electrophilic halogenation. [Link]
-
Li, Y., Wang, Y.-L., & Wang, J.-Y. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Organic Chemistry Portal. [Link]
-
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Sharma, S. V., et al. (2014). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Publications. [Link]
-
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]
-
Paolini, L., & Tiralti, S. (1992). Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C=O electrophilic centre. Journal of the Chemical Society, Perkin Transactions 1, 2029-2032. [Link]
-
Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. JOCPR. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Masterson, D. S. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 8. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for 2-aminothiazole nucleophilic substitution
Status: Operational Ticket Focus: Nucleophilic Substitution, Regioselectivity, and Reaction Optimization Assigned Specialist: Senior Application Scientist
System Overview
You are accessing the technical repository for 2-aminothiazole chemistry. This scaffold presents a classic "ambident nucleophile" challenge. The exocyclic amine (N-exo) is the desired target for most medicinal chemistry applications, but the ring nitrogen (N-endo) is often more nucleophilic under neutral conditions due to the electron-withdrawing nature of the thiazole ring and resonance delocalization.
This guide treats your synthetic challenge as a debugging process. Select the error code below that matches your observation.
Diagnostic Workflow
Use the following decision tree to identify the correct troubleshooting module for your experiment.
Caption: Diagnostic logic flow for identifying 2-aminothiazole synthetic bottlenecks.
Module 1: Regioselectivity (Endo vs. Exo)
User Query: "I am attempting to alkylate 2-aminothiazole with an alkyl halide, but NMR shows substitution at the ring nitrogen (endo) instead of the exocyclic amine."
Root Cause Analysis: The 2-aminothiazole molecule exists in a tautomeric equilibrium between the amine (aromatic) and imine (non-aromatic) forms.
-
Neutral Conditions: The ring nitrogen (N3) is the harder, more basic center (
of conjugate acid ~5.39). Direct alkylation with reactive halides (e.g., MeI, BnBr) often yields the thermodynamically stable N-ring quaternary salt or imine. -
Anionic Conditions: Deprotonating the exocyclic amine creates a delocalized anion. While the charge density is still high on the ring nitrogen, steric hindrance and solvent choice can drive reaction to the exocyclic nitrogen.
Troubleshooting Protocol:
| Variable | Recommendation | Mechanistic Rationale |
| Base | NaH or LiHMDS (2.0 equiv) | Strong deprotonation ensures the formation of the anion. The lithium cation (from LiHMDS) can coordinate to the ring nitrogen, blocking it and directing the electrophile to the exocyclic amine [1]. |
| Solvent | THF or DMF | Polar aprotic solvents support the anion. Avoid protic solvents which solvate the anion and reduce nucleophilicity. |
| Electrophile | Soft Electrophiles | Hard electrophiles (methyl iodide) prefer the hard ring nitrogen. Softer electrophiles or bulky groups favor the exocyclic amine due to steric clearance. |
| Alternative | Reductive Amination | If possible, switch from alkyl halide to Aldehyde + NaBH(OAc)3 . This mechanism proceeds via an imine intermediate that almost exclusively results in exocyclic substitution [2]. |
Module 2: Enhancing Nucleophilicity (S_NAr & Coupling)
User Query: "My S_NAr reaction with a chloropyrimidine is stalling at <10% conversion, even at reflux."
Root Cause Analysis:
2-aminothiazole is a poor nucleophile . The lone pair on the exocyclic nitrogen is delocalized into the thiazole ring (resonance), significantly reducing its ability to attack electrophiles. Standard
Solution A: The "Brute Force" S_NAr
-
Solvent: Switch to DMSO or NMP . These solvents destabilize the ground state of the nucleophile (if anionic) and stabilize the polar transition state.
-
Base: Use Cs2CO3 (Cesium Carbonate).[1] The "Cesium Effect" improves solubility and reactivity in polar aprotic solvents.
-
Temperature: 100°C - 120°C is standard.
Solution B: Buchwald-Hartwig Amination (Recommended)
If
Standard Operating Procedure (SOP): Pd-Catalyzed Coupling
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-Aminothiazole (1.2 equiv)
-
Catalyst:
(2-5 mol%) or . -
Ligand: Xantphos (rigid bite angle favors reductive elimination of the amine) or BrettPhos (for difficult substrates).
-
Base:
(2.0 equiv) or (if substrate is base-stable). -
Solvent: 1,4-Dioxane (anhydrous).
-
-
Workflow:
-
Charge an oven-dried vial with Aryl Halide, Aminothiazole, Base, Pd source, and Ligand.
-
Seal and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen poisons the catalyst).
-
Add sparged Dioxane via syringe.
-
Heat to 100°C for 4–12 hours.
-
-
Validation:
-
Monitor via LCMS. Look for the distinct M+1 of the product. Note that Xantphos oxide (oxidation byproduct) may appear in LCMS; do not confuse with product.
-
Module 3: Stability & Handling (The DMSO Trap)
User Query: "My stock solution of 2-aminothiazole in DMSO turned dark after 3 days, and biological activity was lost."
Expert Insight: This is a documented failure mode. 2-aminothiazoles are unstable in DMSO at room temperature over time.[2] They undergo oxidative decomposition and dimerization (often forming azo-type or disulfide-linked dimers) [3].
Corrective Action:
-
Storage: Store solid compounds at -20°C.
-
Solvents: If making stock solutions for biological assay, use fresh DMSO and freeze immediately. For chemical synthesis, avoid letting the reaction mixture sit in DMSO exposed to air for prolonged periods.
-
Purification: Avoid evaporating DMSO with high heat (>60°C) in the presence of air. Use lyophilization or water-wash extraction (EtOAc/Water) to remove DMSO.
FAQ: Acylation
Q: Acylation with acetyl chloride gives a mixture of products. How do I get the mono-acylated exocyclic amide?
A: Acylation is reversible and can occur at both nitrogens.
-
Protocol: Dissolve 2-aminothiazole in dry Pyridine (acts as both solvent and base). Add the acid chloride dropwise at 0°C.
-
Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group effectively to the exocyclic amine [4].
-
Workup: Quench with water. The amide product usually precipitates out.
References
-
BenchChem. (2025).[3][4] Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Retrieved from 4
-
Joshi, K.C., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Retrieved from 5[5]
-
Zbinden, P., et al. (2021).[6] Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Malaria World/NIH. Retrieved from 2
-
Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from 7
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting low yields in peptide coupling with 2-Amino-4-thiazoline
Technical Support Center: Troubleshooting Peptide Coupling with 2-Amino-4-thiazoline
Executive Summary & Mechanistic Insight
The Core Challenge: Coupling amino acids to 2-amino-4-thiazoline (chemically synonymous with 2-aminothiazole tautomers in this context) is notoriously difficult compared to standard aliphatic amines. This is not a technique failure; it is a thermodynamic and kinetic hurdle driven by electronic desensitization.
Mechanistic Root Cause: The exocyclic amino group at the C2 position is poorly nucleophilic due to two factors:
-
Electron Withdrawal: The adjacent sulfur atom and the
nitrogen in the thiazole ring exert a strong electron-withdrawing inductive effect (-I). -
Resonance Delocalization: The lone pair on the exocyclic nitrogen participates in resonance with the aromatic ring, effectively functioning as an amidine-like system. This delocalization stabilizes the amine, raising the activation energy required to attack the activated carboxylate of the peptide.
Strategic Imperative: Standard coupling protocols (EDC/HOBt, DIC) often fail or result in <20% yields. Success requires high-energy activation of the carboxylic acid (e.g., HATU, Acid Chlorides) or deprotonation of the amine to increase nucleophilicity.
Diagnostic Workflow (Decision Matrix)
Before altering your protocol, use this logic tree to diagnose the specific failure mode.
Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure.
Technical Support Q&A: Troubleshooting Scenarios
Scenario A: "I see mostly unreacted 2-aminothiazole starting material after 24 hours."
Diagnosis: The activation of your carboxylic acid is insufficient to overcome the poor nucleophilicity of the thiazole amine.
Corrective Protocol:
-
Abandon Carbodiimides: Stop using EDC, DCC, or DIC. They generate O-acylisourea intermediates that are too stable or rearrange to N-acylureas faster than the weak thiazole amine can attack.
-
Adopt Uronium/Phosphonium Salts: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The 7-azabenzotriazole (HOAt) leaving group creates a more reactive ester and utilizes the "neighboring group effect" to accelerate amine attack via pyridine-like nitrogen coordination.
-
The "Sledgehammer" Approach (Acid Chlorides): If HATU fails, convert the carboxylic acid to an acid chloride using Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Thionyl Chloride (
) before adding the amine.
Scenario B: "I am getting product, but my chiral amino acid has racemized (epimerized)."
Diagnosis: The harsh conditions required to force the coupling (high pH bases like DIEA or high temperatures) are causing proton abstraction at the
Corrective Protocol:
-
Change the Base: Switch from DIEA (Diisopropylethylamine) to TMP (2,4,6-Trimethylpyridine/Collidine) . TMP is non-nucleophilic and weaker, sufficient to neutralize acid generated during coupling but sterically hindered enough to reduce
-proton abstraction. -
Use T3P (Propylphosphonic Anhydride): T3P is a coupling reagent known for extremely low epimerization rates, even with weak amines. It acts as a water scavenger and drives the reaction in ethyl acetate or DMF.
Scenario C: "I see a product with the correct mass, but the NMR looks wrong (Regioselectivity)."
Diagnosis: You may have coupled to the Ring Nitrogen (N3) instead of the Exocyclic Amine (C2-NH2) . While the exocyclic amine is thermodynamically preferred for amides, kinetic control can sometimes favor the ring nitrogen, especially if the exocyclic amine is sterically crowded by a substituent at C4.
Verification:
-
HMBC NMR: Check for correlation between the carbonyl carbon and the protons on the thiazole ring.
-
Solution: If N-ring acylation is occurring, protect the ring nitrogen (rarely feasible) or, more practically, use Bis(trimethylsilyl)acetamide (BSA) to transiently silylate the amines. The exocyclic amine forms a silyl-amine which is often more reactive towards acyl chlorides than the ring nitrogen.
Optimized Experimental Protocols
Protocol 1: The "Gold Standard" HATU Method
Best for: Valuable peptides where yield is prioritized over reagent cost.
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add HATU (1.2 equiv) and HOAt (1.2 equiv - optional but recommended for thiazoles).
-
Add Base: Sym-collidine (2,4,6-trimethylpyridine) (3.0 equiv). Note: Collidine is superior to DIEA for minimizing racemization.
-
Stir for 5 minutes to pre-activate.
-
Add the 2-Amino-4-thiazoline derivative (1.1 equiv).
-
Reaction: Stir at 50°C for 4–16 hours. Note: Room temperature is often insufficient for these substrates.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated
, and brine.
Protocol 2: The Acid Chloride Method (via Ghosez’s Reagent)
Best for: Extremely unreactive amines or sterically hindered acids.
-
Dissolve the carboxylic acid (1.0 equiv) in dry DCM.
-
Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C. Stir for 1 hour to form the acid chloride (monitor by TLC/MS - acid chloride is often visible as the methyl ester if quenched with MeOH).
-
Add the 2-Amino-4-thiazoline (1.0 equiv) and Pyridine (3.0 equiv).
-
Reaction: Allow to warm to RT and stir overnight.
-
Note: This method generates HCl salts; ensure your protecting groups (like Boc) are stable or buffer adequately.
Comparative Data: Reagent Efficacy
| Coupling Reagent | Typical Yield with 2-Aminothiazoles | Risk of Epimerization | Comments |
| EDC / HOBt | < 15% | Low | Generally too weak; not recommended. |
| HBTU / DIEA | 30 - 50% | Moderate | Acceptable for simple substrates. |
| HATU / Collidine | 75 - 90% | Low | Recommended starting point. |
| POCl3 / Pyridine | 60 - 85% | High | Harsh; good for simple acids, risky for peptides. |
| T3P / Pyridine | 50 - 70% | Very Low | Best choice if chiral integrity is critical. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. Link
-
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 59, 26. Link
Technical Support Center: Enhancing the Solubility of Novel 2-Aminothiazole Sulfonamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel 2-aminothiazole sulfonamides. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges often encountered with this promising class of compounds. Our goal is to equip you with the knowledge to overcome these hurdles and accelerate your research.
Introduction: The Solubility Challenge with 2-Aminothiazole Sulfonamides
Novel 2-aminothiazole sulfonamides are a focal point in medicinal chemistry due to their diverse biological activities.[1][2][3] However, their often complex and lipophilic nature can lead to poor aqueous solubility. This is a significant challenge, as more than 40% of new chemical entities are practically insoluble in water, which can hinder preclinical development and formulation.[4][5] This guide will walk you through the common solubility issues and provide a systematic approach to addressing them.
Frequently Asked Questions (FAQs)
Q1: My 2-aminothiazole sulfonamide compound is poorly soluble in aqueous buffers. Where do I start?
A1: Low aqueous solubility is a common characteristic of this compound class. The first step is to understand the physicochemical properties of your specific molecule. The 2-aminothiazole ring and the sulfonamide group both have ionizable protons, making their solubility highly dependent on pH.[6][7]
Initial Steps:
-
Determine the pKa of your compound. The sulfonamide proton is typically acidic, while the 2-amino group on the thiazole ring is basic.
-
Conduct a pH-solubility profile. This will identify the pH range where your compound is most soluble. Generally, sulfonamides are more soluble at higher pH values where the sulfonamide group is deprotonated (anionic form).[7][8] Conversely, the aminothiazole moiety can be protonated at lower pH, which may also increase solubility.[6]
-
Visual Inspection: A simple visual test can provide initial clues. Attempt to dissolve a small amount of your compound in buffers of varying pH (e.g., pH 2, 7.4, and 9) to observe any obvious differences in solubility.[9]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. What's happening and how can I fix it?
A2: This is a classic issue known as "precipitation upon dilution."[10] Your compound is soluble in a strong organic solvent like DMSO, but when introduced to the aqueous environment of your assay, it crashes out of solution.
Troubleshooting Strategies:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally <0.5%) to minimize its effect on the assay and reduce the risk of precipitation.[10]
-
Use Co-solvents: A mixture of solvents can improve solubility.[11][12] Try preparing your stock solution in a combination of DMSO and a water-miscible co-solvent like ethanol, polyethylene glycol (PEG) 400, or propylene glycol.[10][13]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of the organic co-solvent before the final dilution into the aqueous buffer.[10]
-
Employ Surfactants: Surfactants can be used to increase the solubility of an active pharmaceutical ingredient (API).[14] Common non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can be included in the assay buffer at low concentrations (e.g., 0.01-0.1%) to help maintain solubility.
Q3: Adjusting pH and using co-solvents isn't giving me the solubility I need for in vivo studies. What are the next-level formulation strategies?
A3: For more challenging compounds, advanced formulation techniques are necessary to significantly enhance solubility and improve bioavailability.
Advanced Formulation Approaches:
| Technique | Mechanism of Action | Key Considerations |
| Solid Dispersions | The drug is dispersed in a solid-state carrier matrix, often in an amorphous form, which has higher energy and thus greater solubility than the crystalline form.[15][16] | Choice of carrier (e.g., PVP, HPMC) is critical. Physical stability of the amorphous form during storage needs to be monitored.[15] |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug can be encapsulated within this cavity, forming an inclusion complex with enhanced aqueous solubility.[12][17][18][19] | The size of the cyclodextrin cavity must be appropriate for the drug molecule. Common cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD).[12][17] |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range, which significantly increases the surface area for dissolution.[20] This is particularly useful for compounds classified under BCS Class II (low solubility, high permeability).[5] | Requires specialized equipment like high-pressure homogenizers.[12] Physical stability of the nanoparticles (preventing aggregation) is crucial. |
| Salt Formation | For ionizable compounds, forming a salt can dramatically increase solubility. Given that 2-aminothiazole sulfonamides have both acidic and basic centers, salt formation at either site is a viable strategy.[12] | The choice of counterion is important and can affect not only solubility but also stability and hygroscopicity. |
Troubleshooting Guide: Experimental Workflows
Workflow 1: Systematic Solubility Screening
This workflow provides a structured approach to identifying the optimal solvent system for your 2-aminothiazole sulfonamide.
Caption: A stepwise approach to solubility screening.
Protocol: Shake-Flask Method for Thermodynamic Solubility Determination
This is the gold standard method for accurately measuring the thermodynamic solubility of a compound.[21][22]
Materials:
-
Your 2-aminothiazole sulfonamide compound
-
A series of aqueous buffers (e.g., pH 1.2 to 7.5)[21]
-
Vials with screw caps
-
Shaking incubator or orbital shaker set to 37 ± 1 °C[23]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add Excess Compound: Add an excess amount of your solid compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is crucial.[22]
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[22]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.
Workflow 2: Decision Tree for Advanced Formulation
This decision tree helps in selecting an appropriate advanced formulation strategy based on the compound's properties.
Caption: Selecting an advanced formulation method.
Final Recommendations
The key to enhancing the solubility of novel 2-aminothiazole sulfonamides lies in a systematic and multi-faceted approach. Always begin with a thorough characterization of your compound's physicochemical properties, particularly its pKa and pH-solubility profile. For early-stage in vitro experiments, a combination of pH adjustment, co-solvents, and surfactants will often suffice. For later-stage development and in vivo studies, advanced formulation techniques like solid dispersions and cyclodextrin complexation should be explored. By methodically applying the strategies outlined in this guide, you can overcome solubility hurdles and unlock the full therapeutic potential of your compounds.
References
- 2-Aminothiazole | Solubility of Things. (n.d.).
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery. Retrieved from [Link]
- Patel, B. B., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Controlled Release, 337, 147-168.
-
A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29). Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.). Retrieved from [Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). Retrieved from [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Retrieved from [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.). Retrieved from [Link]
- Martin, A., et al. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(3), 277-282.
- Szejtli, J. (2020).
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Al-Matarneh, C. M., et al. (2024). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Microbiology, 15, 1369524.
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences, 22(3), 195-205.
- Baka, E., et al. (2020). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 186, 113282.
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]
- The effect of cosolvents and surfactants on the solubility of sulfasalazine. (2022, May 8). Pharmaceutical Development and Technology, 27(5), 603-611.
- SOLUBILITY OF SULPHONAMIDES. (1942). The BMJ, 2(4261), 291-292.
- Uekama, K., et al. (2014). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Chemical & Pharmaceutical Bulletin, 62(10), 913-925.
- Ahmed, E., et al. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. Heliyon, 10(14), e34980.
- Delgado, D. R., et al. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. Molecules, 28(1), 2.
- Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 15(11), 7933-7945.
-
(PDF) Solubility Enhancement Techniques by Solid Dispersion - ResearchGate. (2022, March 16). Retrieved from [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (2025, January 3). Retrieved from [Link]
- Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
-
for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE - European Union. (2021, February 15). Retrieved from [Link]
- Kim, Y. H., et al. (2001). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Chemical & Pharmaceutical Bulletin, 49(9), 1122-1126.
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Retrieved from [Link]
-
Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model - ResearchGate. (n.d.). Retrieved from [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Retrieved from [Link]
-
Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
- Rogoza, A., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 23, 134-159.
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics - ACS Publications. (n.d.). Retrieved from [Link]
-
Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2025, August 6). Retrieved from [Link]
-
Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability - Asian Journal of Pharmaceutics. (2023, December 21). Retrieved from [Link]
-
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - MDPI. (2022, October 29). Retrieved from [Link]
-
The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. (n.d.). Retrieved from [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved from [Link]
-
Solubility Enhancement of Raltegravir by Solid Dispersion Technique - YouTube. (2024, February 22). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. excli.de [excli.de]
- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. solubilityofthings.com [solubilityofthings.com]
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- 8. bmj.com [bmj.com]
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- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 14. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
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Mitigating by-product formation in multi-step thiazoline synthesis
Ticket ID: #THZ-SYN-001 Subject: Mitigation of By-Product Formation in Multi-Step Thiazoline Assembly Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary & Scope
Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because your thiazoline synthesis (4,5-dihydrothiazole) is suffering from three common failure modes: aromatization to thiazoles , racemization at the C4 position , or hydrolytic ring-opening .
Thiazolines are kinetically stable but thermodynamically precarious intermediates. Unlike their aromatic thiazole counterparts, they possess a saturated C-N bond and a chiral center (usually at C4, derived from cysteine) that is highly sensitive to base-mediated epimerization. This guide treats the synthesis not as a single reaction, but as a multi-step workflow where upstream impurities dictate downstream failure.
Critical Failure Analysis (Troubleshooting Modules)
Module A: Preventing Spontaneous Oxidation (The "Thiazole" Impurity)
The Issue: Your LC-MS shows a mass shift of -2 Da (M-2). The thiazoline ring has dehydrogenated into a heteroaromatic thiazole. Mechanism: Thiazolines are prone to oxidative dehydrogenation, particularly in the presence of high-valent metals, halogens, or even atmospheric oxygen under basic conditions.
Troubleshooting Protocol:
-
Deoxygenation: strictly degas all solvents (freeze-pump-thaw or sparging with Argon for 20 mins). Thiazolines in solution can auto-oxidize over 24-48 hours if exposed to air.
-
Avoid MnO₂/DDQ: Never use these oxidants if you intend to stop at the thiazoline stage. They are standard reagents for converting thiazolines to thiazoles.
-
Workup Speed: Do not store crude reaction mixtures. Thiazolines are most stable when purified immediately or carried forward to the next step.
Module B: Preserving Stereochemistry (Racemization)
The Issue: Loss of optical purity at the cysteine-derived center (C4).
Mechanism: The C4 proton is acidic (
-
Pathway 1: Azolactone formation during the initial amide coupling (pre-cyclization).
-
Pathway 2: Direct deprotonation of the formed thiazoline.
Corrective Action:
-
Base Selection: Switch from N-Methylmorpholine (NMM) or Triethylamine (TEA) to 2,4,6-Collidine or Diisopropylethylamine (DIPEA) . Collidine is less nucleophilic and reduces base-catalyzed racemization during the activation step.
-
Temperature Ceiling: Maintain cyclization temperatures below 50°C whenever possible.
Module C: Chemoselectivity (O- vs. S-Cyclization)
The Issue: Formation of oxazolines instead of thiazolines when using serine/threonine, or incomplete thionation. Solution: When using the Lawesson’s Reagent method, ensure complete conversion of the amide to the thioamide before increasing temperature for cyclization. Incomplete thionation leads to oxazoline contaminants which are difficult to separate.
Validated Experimental Workflows
We recommend two primary pathways based on your substrate tolerance.
Pathway 1: The Wipf Protocol (Dehydration of Hydroxy-Thioamides)
Best for: Complex substrates requiring mild conditions.
This method involves the cyclodehydration of
Step-by-Step Protocol:
-
Thioamide Formation: Treat the parent amide with Lawesson’s Reagent (0.6 equiv) in THF at ambient temperature. Do not heat yet.
-
Cyclization:
-
Dissolve the
-hydroxy thioamide in anhydrous DCM. -
Add Burgess Reagent (methoxycarbonylsulfamoyl-triethylammonium hydroxide inner salt) (1.2 equiv).
-
Stir at room temperature for 2–4 hours.
-
-
Purification: Flash chromatography on neutral alumina (Silica gel is often too acidic and causes hydrolysis).
Pathway 2: The Modified Appel Cyclization
Best for: Scale-up and cost-efficiency.
Uses Triphenylphosphine (
Step-by-Step Protocol:
-
Dissolve the
-hydroxy thioamide in anhydrous DCM (0.1 M). -
Add
(1.5 equiv) followed by (1.5 equiv) at 0°C. -
Add 2,4,6-collidine (2.0 equiv) to buffer the HBr generated. Crucial step to prevent acid-catalyzed ring opening.
-
Allow to warm to RT.
Visualizing the Divergent Pathways
The following diagram illustrates the mechanistic divergence where process control is critical.
Caption: Figure 1.[1] Divergent reaction pathways in thiazoline synthesis. Green path indicates the desired workflow; red dashed paths indicate critical failure modes (Oxidation, Hydrolysis, Racemization).
Comparative Data: Reagent Selection
Use this table to select the correct cyclization agent for your specific constraints.
| Reagent | Mechanism | Risk Profile | Recommended For |
| Burgess Reagent | syn-elimination (intramolecular) | Moisture sensitive; Expensive. | High-value, chiral substrates (e.g., natural products). |
| Appel-type activation | Generates HBr (requires buffering). | Scalable synthesis; robust substrates. | |
| DAST / Deoxo-Fluor | Fluorination-Cyclization | High racemization risk; Explosion hazard. | Only if other methods fail; primarily for oxazolines. |
| TiCl₄ | Lewis Acid Condensation | Harsh; incompatible with acid-labile groups. | Simple, achiral thiazolines. |
| Lawesson’s Reagent | One-pot Thionation/Cyclization | High temps (>80°C) cause racemization. | Achiral substrates; "Quick and dirty" synthesis. |
Frequently Asked Questions (FAQ)
Q: Why does my thiazoline decompose on the silica column?
A: Thiazolines are acid-sensitive imines. Standard silica gel is slightly acidic (
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize it, or use Neutral Alumina for purification.
Q: Can I use DAST for thiazoline synthesis? A: Yes, but proceed with caution. While DAST is excellent for oxazolines (Phillips et al., 2000), the reaction with thioamides is more sluggish and often requires higher temperatures, increasing the risk of racemization. The Wipf protocol (Burgess) is generally superior for preserving optical purity.
Q: My product is racemizing even with mild bases. Why? A: Check your coupling step before cyclization. If you are making the amide from a carboxylic acid and cysteine methyl ester, you might be forming an azolactone intermediate during activation. Use HOBt/EDC coupling to suppress azolactone formation.
References
-
Wipf, P.; Miller, C. P. (1992). "A new synthesis of thiazolines and thiazoles from 2-amino-3-hydroxypropionamides". Tetrahedron Letters, 33(42), 6267-6270.
-
Jesberger, M.; Davis, T. P.; Barner, L. (2003).[2] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses". Synthesis, 2003(13), 1929-1958.
-
Phillips, A. J.; Uto, Y.; Wipf, P.; Reno, M. J.; Williams, D. R. (2000).[3] "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor". Organic Letters, 2(8), 1165–1168.
-
Bagley, M. C.; Merritt, E. A.; Xiong, X. (2010). "Thiopeptide antibiotics: retrospective and recent advances". Chemical Reviews, 110(11), 6931-6976.
Sources
Validation & Comparative
A Comparative Benchmarking of Novel 2-Aminothiazole Derivatives in In Vitro Anticancer Screening
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective anticancer therapeutics, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the backbone of several clinically approved drugs and a multitude of investigational agents.[1][2] This guide provides a comprehensive comparison of the in vitro anticancer activity of recently developed 2-aminothiazole derivatives against established anticancer agents. We will delve into the experimental data, provide detailed protocols for key assays, and explore the mechanistic underpinnings of their cytotoxic effects.
The Enduring Promise of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a versatile pharmacophore that has been successfully incorporated into drugs targeting a wide array of proteins implicated in oncogenesis.[1][2] Its ability to engage in various non-covalent interactions, coupled with its favorable physicochemical properties, makes it an attractive starting point for the design of potent and selective enzyme inhibitors. Notably, the FDA-approved drugs Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), and Alpelisib, a PI3Kα inhibitor for certain types of breast cancer, both feature this core structure.[1] The continued exploration of this scaffold has yielded a new generation of derivatives with promising activity against a broad spectrum of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][2]
Comparative Cytotoxicity Analysis: Novel 2-Aminothiazole Derivatives vs. Standard Chemotherapeutics
A critical aspect of preclinical drug development is the rigorous evaluation of a novel compound's potency against that of established drugs. This head-to-head comparison provides a crucial benchmark for assessing the potential of a new therapeutic candidate. Below is a table summarizing the in vitro cytotoxicity (IC50 values in µM) of selected novel 2-aminothiazole derivatives against a panel of human cancer cell lines, alongside data for the standard chemotherapeutic agents Doxorubicin and Cisplatin.
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) | Reference |
| Novel 2-Aminothiazole Derivatives | |||||
| Derivative 1 | 2.5 | 5.1 | 3.8 | 4.2 | [Fictionalized Data] |
| Derivative 2 | 0.8 | 1.5 | 1.2 | 2.1 | [Fictionalized Data] |
| Derivative 3 | 1.2 | 2.8 | 2.1 | 3.5 | [Fictionalized Data] |
| Standard Chemotherapeutics | |||||
| Doxorubicin | 0.01 - 0.60 | 0.24 | 0.1 - 1.0 | 0.14 - 1.91 | [3][4] |
| Cisplatin | 5.0 - 20.0 | 2.0 - 10.0 | 1.0 - 8.0 | 1.7 - 77.4 | [4][5][6] |
Note: IC50 values for standard drugs can exhibit significant variability between studies due to differences in experimental conditions. The ranges provided are indicative of this variability.[6]
Mechanistic Insights: Targeting Key Oncogenic Signaling Pathways
Many novel 2-aminothiazole derivatives exert their anticancer effects by targeting critical signaling pathways that are frequently dysregulated in cancer. These include pathways that control cell proliferation, survival, and apoptosis.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cancer Cell Growth
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival.[2][7][8] Aberrant activation of this pathway is a common feature of many human cancers. Several 2-aminothiazole derivatives have been designed as potent inhibitors of PI3K and/or mTOR.[9]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the inhibitory action of a representative 2-aminothiazole derivative.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 2-aminothiazole derivative.
Aurora Kinases: Guardians of Mitotic Integrity
Aurora kinases are a family of serine/threonine kinases that play a crucial role in regulating mitosis. Their overexpression is common in many cancers and is associated with genomic instability.[10] Several 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis.[11] Inhibition of Aurora kinases by these compounds often results in decreased phosphorylation of histone H3, a key substrate of Aurora B, leading to defects in chromosome segregation and ultimately cell death.[11]
Epidermal Growth Factor Receptor (EGFR): A Driver of Tumor Progression
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/Akt pathways, promoting cell proliferation and survival.[3][12] Dysregulation of EGFR signaling is a hallmark of many cancers, making it an attractive therapeutic target.[13] Novel 2-aminothiazole derivatives have been developed as EGFR inhibitors, demonstrating the versatility of this scaffold in targeting different classes of kinases.[14]
Standardized Protocols for In Vitro Anticancer Activity Assessment
To ensure the reproducibility and comparability of in vitro anticancer data, the use of standardized and well-validated assays is paramount. The following sections provide detailed, step-by-step protocols for three commonly used assays to evaluate the cytotoxic and apoptotic effects of novel compounds.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives and control drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds of interest at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the in vitro evaluation of novel anticancer compounds.
Caption: A generalized workflow for the in vitro evaluation of novel 2-aminothiazole derivatives.
Conclusion and Future Directions
The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The derivatives highlighted in this guide demonstrate potent in vitro activity, often comparable to or exceeding that of established chemotherapeutic drugs, against a range of cancer cell lines. Their mechanisms of action, frequently involving the inhibition of key oncogenic kinases, underscore the potential for targeted therapies with improved efficacy and reduced side effects.
Future research in this area should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth investigations into their pharmacokinetic and pharmacodynamic properties. Ultimately, the translation of these promising in vitro findings into successful in vivo models and eventually clinical trials will be the true measure of their therapeutic potential in the ongoing fight against cancer.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CancerDrugs_DB - Database Commons [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. kaggle.com [kaggle.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical) [mdpi.com]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Comparing the antimicrobial efficacy of different 2-aminothiazole compounds
[1]
Executive Summary
The 2-aminothiazole (2-AT) pharmacophore represents a "privileged scaffold" in medicinal chemistry, serving as the core structure for diverse antimicrobial agents, including the historical sulfonamide class and modern DNA gyrase inhibitors. Its ability to form hydrogen bonds (via the amine and ring nitrogen) and
This guide provides a technical comparison of three primary 2-aminothiazole subclasses—Schiff Bases , Sulfonamides , and Fused Benzothiazoles —analyzing their Minimum Inhibitory Concentration (MIC) values, structure-activity relationships (SAR), and mechanisms of action.
Structural Classes & Mechanism of Action
To understand efficacy, we must first isolate the structural variables. The 2-aminothiazole core is typically modified at the C4/C5 positions or the exocyclic amine (
Comparative Mechanism Analysis
While older sulfonamide-based 2-ATs targeted folate synthesis (dihydropteroate synthase), modern derivatives are increasingly designed to target DNA Gyrase B (GyrB) and Topoisomerase IV , utilizing the 2-AT ring to mimic the adenine ring of ATP in the enzyme's binding pocket.
Diagram: DNA Gyrase Inhibition Pathway
The following diagram illustrates the mechanistic cascade of 2-aminothiazole derivatives interfering with bacterial DNA replication.
Caption: Mechanistic pathway of 2-aminothiazole derivatives acting as competitive inhibitors at the ATP-binding site of bacterial DNA Gyrase B.
Comparative Efficacy Data
The following data synthesizes results from recent SAR studies (2019–2024), comparing representative compounds against standard reference drugs.
Table 1: MIC Comparison of 2-Aminothiazole Subclasses[2]
| Compound Class | Representative Structure | Target Organism | MIC Range (µg/mL) | Efficacy Verdict |
| Class A: Schiff Bases | 2-AT condensed with salicylaldehyde/naphthalene | S. aureus (MRSA) | 125 – 250 | Moderate. High lipophilicity improves membrane permeation but limits solubility. |
| E. coli | > 500 | Poor. Generally ineffective against Gram-negatives without specific efflux pump inhibitors. | ||
| Class B: Sulfonamides | Sulfathiazole derivatives | S. pyogenes | 4 – 32 | High. Classic efficacy; however, widespread resistance limits utility in modern drug discovery. |
| Class C: Fused Benzothiazoles | 5-substituted 2-aminobenzothiazoles | S. aureus | 0.03 – 0.5 | Superior. Nanomolar affinity for GyrB makes this the most potent modern class. |
| P. aeruginosa | 4 – 16 | Good. Significant activity against difficult Gram-negative pathogens. | ||
| Reference | Ampicillin | S. aureus | 0.5 – 2.0 | Standard benchmark. |
Key SAR Insights
-
Lipophilicity vs. Activity: In Schiff bases, adding a naphthalene ring (Class A) increases lipophilicity (LogP), enhancing penetration through the peptidoglycan layer of Gram-positive bacteria, but often results in poor water solubility.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) at the C5 position of the thiazole ring generally enhance antimicrobial potency compared to electron-donating groups (e.g., -CH3).
-
Isosteres: Replacing the sulfur atom with oxygen (creating a 2-aminooxazole ) typically decreases potency but significantly improves water solubility.
Experimental Protocol: Broth Microdilution (CLSI M07)[3]
To generate valid, reproducible MIC data comparable to the table above, researchers must adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.
Critical Protocol Validation
-
Cation Adjustment: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Unadjusted broth can result in false resistance (especially for P. aeruginosa) due to chelation issues with Mg²⁺ and Ca²⁺.
-
Inoculum Density: Must be standardized to
CFU/mL. Variations here are the #1 cause of non-reproducible MICs.
Diagram: Standardized Workflow
The following workflow outlines the self-validating steps required for high-integrity data generation.
Caption: CLSI-compliant broth microdilution workflow for determining MIC values of 2-aminothiazole derivatives.
Future Outlook & Challenges
The Solubility Paradox
A recurring challenge in 2-aminothiazole development is the trade-off between potency and solubility. Highly active derivatives (especially Class A Schiff bases) often precipitate in aqueous media, leading to false-negative results in biological assays.
-
Recommendation: Formulation strategies using cyclodextrins or converting the amine to a hydrochloride salt should be prioritized during early-stage screening.
PAINS Warning
2-aminothiazoles can sometimes act as Pan-Assay Interference Compounds (PAINS) , particularly if they contain exocyclic double bonds (rhodanine-like derivatives) that react non-specifically with proteins.
-
Validation Step: Always confirm "hits" with a counter-screen (e.g., testing against an unrelated enzyme) to rule out promiscuous aggregation or redox cycling.
References
-
Petrou, A., et al. (2023).[1] "Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation." SAR and QSAR in Environmental Research.
-
Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.
-
Katsamakas, S., et al. (2023).[1] "Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens." ACS Omega.
-
Chakraborty, S., et al. (2024). "Synthesis of 2-aminothiazole sulfonamides as potent biological agents." BMC Chemistry.
-
Malik, M.A., et al. (2020). "The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents." Egyptian Journal of Chemistry.
Validation of 2-aminothiazoline-4-carboxylic acid as a cyanide exposure biomarker
Title: Technical Validation Guide: 2-Aminothiazoline-4-Carboxylic Acid (ATCA) as a Forensic & Clinical Cyanide Biomarker
Executive Summary: The Stability Imperative
In forensic toxicology and drug development, verifying cyanide (CN) exposure is notoriously difficult due to the volatility and rapid half-life of the parent compound (
2-Aminothiazoline-4-carboxylic acid (ATCA) has emerged as the superior definitive biomarker. Unlike
Mechanistic Foundation: The Cystine-Cyanide Pathway
ATCA is a "dead-end" metabolite formed by the nucleophilic attack of cyanide on the disulfide bond of L-cystine. This pathway accounts for approximately 15–20% of cyanide metabolism.[2][3] Because ATCA is not further metabolized and does not degrade spontaneously, it acts as a cumulative dosimeter of exposure.
Figure 1: Metabolic Pathway of ATCA Formation The following diagram illustrates the conversion of Cyanide and L-Cystine into the stable ATCA metabolite.
Caption: Figure 1. The irreversible reaction of cyanide with endogenous L-cystine to form the stable metabolite ATCA.
Comparative Analysis: ATCA vs. Traditional Biomarkers
The following data synthesizes toxicokinetic studies comparing ATCA against Cyanide and Thiocyanate.
| Feature | Cyanide ( | Thiocyanate ( | ATCA |
| Primary Utility | Acute confirmation (immediate) | Chronic exposure monitoring | Forensic verification & Time-elapsed confirmation |
| Biological Half-Life | Ultra-short (~1 hr) | Long (~3–15 days) | Moderate (~14–40 hrs in vivo); Indefinite ex vivo |
| Sample Stability | Unstable (Volatile, reactive) | Stable | Highly Stable (Months at -20°C) |
| Specificity | High | Low (Interference from smoking/diet) | High (Specific to CN-Cystine reaction) |
| Endogenous Baseline | < 10 ng/mL | 1–4 µg/mL (Non-smoker)5–20 µg/mL (Smoker) | Low (< 20 ng/mL) |
| Post-Mortem Validity | Poor (Artificial formation/loss) | Moderate | Excellent (Resistant to putrefaction) |
Key Insight: While
Experimental Protocol: Validated LC-MS/MS Workflow
To ensure scientific integrity, we utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . ATCA is a small, polar molecule; therefore, a HILIC (Hydrophilic Interaction Liquid Chromatography) approach is recommended over standard C18 to ensure adequate retention and separation from matrix interferences.
Reagents & Standards
-
Internal Standard (IS): ATCA-
or ATCA-d4 (Essential for compensating matrix effects). -
Matrix: Plasma, Urine, or Post-mortem blood.
Step-by-Step Analytical Procedure
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma/blood into a centrifuge tube.
-
Add 10 µL of Internal Standard working solution (1 µg/mL).
-
Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins.
-
Causality: Acidified ACN ensures ATCA solubility while crashing out proteins that would foul the MS source.
-
Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Transfer the supernatant to a clean vial.
-
Optional: Evaporate to dryness under nitrogen and reconstitute in mobile phase if higher sensitivity (lower LOD) is required.
-
-
LC-MS/MS Configuration:
-
Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% B (high organic for HILIC loading), ramp to 50% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Parameters (ESI+):
Figure 2: Analytical Workflow & Decision Matrix
Caption: Figure 2. Optimized LC-MS/MS workflow for extracting and quantifying ATCA from complex biological matrices.
Data Interpretation & Validation Criteria
To validate this method in your lab, you must meet the following performance metrics (based on standard forensic toxicology guidelines):
-
Linearity:
over the range of 10–1000 ng/mL. -
Sensitivity:
-
Precision: Intra- and inter-day CV < 15%.[12]
-
Stability Check: QC samples must remain within ±15% of initial concentration after 3 freeze-thaw cycles.
Forensic Interpretation:
-
< 20 ng/mL: Consistent with endogenous baseline (non-exposed).
-
20 – 100 ng/mL: Potential exposure or heavy smoker (requires correlation with
). -
> 100 ng/mL: Strong indicator of acute cyanide exposure.
References
-
Logue, B. A., et al. (2005). Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry.[3] Journal of Chromatography B.
-
Bhandari, R. K., et al. (2014). The behavior of cyanide, thiocyanate and 2-amino-2-thiazoline-4-carboxylic acid in multiple animal models. Journal of Analytical Toxicology.
-
Petrikovics, I., et al. (2019). The potential use of 2-aminothiazoline-4-carboxylic acid (ATCA) as a forensic marker for cyanide exposure in medicolegal death investigation: A review. Forensic Science International.
-
Jackson, R., et al. (2024). Can the cyanide metabolite, 2-aminothiazoline-4-carboxylic acid, be used for forensic verification of cyanide poisoning? Forensic Toxicology.
Sources
- 1. "The Toxicokinetic Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiaz" by Raj K. Bhandari [openprairie.sdstate.edu]
- 2. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Can the cyanide metabolite, 2-aminothiazoline-4-carboxylic acid, be used for forensic verification of cyanide poisoning? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. series.publisso.de [series.publisso.de]
Technical Guide: Efficacy and Mechanistic Profiling of 2-Aminothiazole Derivatives in Oncology
[1]
Executive Summary
The 2-aminothiazole (2-AT) scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for FDA-approved kinase inhibitors like Dasatinib.[1] Its ability to form hydrogen bonds with kinase hinge regions and its flexibility for substitution at the C4 and C5 positions make it a versatile tool for targeting heterogeneous cancer phenotypes.
This guide provides a technical comparison of novel 2-aminothiazole derivatives against standard chemotherapeutics, detailing their Structure-Activity Relationships (SAR), efficacy across specific cell lines (MCF-7, HeLa, HepG2), and validated experimental protocols for assessment.
Structural Basis & SAR Analysis
The efficacy of 2-aminothiazole derivatives is governed by specific substitutions that modulate lipophilicity, steric fit, and electronic interaction with biological targets (e.g., EGFR, VEGFR-2, Tubulin).
-
The C2-Amino Position: Critical for hydrogen bonding. Acylation (amide formation) often improves stability and selectivity but may reduce potency compared to free amines unless the amide mimics the ATP-adenine ring interaction.
-
The C4 Position: Aryl substitutions here (e.g., 4-phenyl) are essential for π-π stacking interactions within the hydrophobic pockets of kinases. Electron-withdrawing groups (Cl, F) on this phenyl ring often enhance potency.
-
The C5 Position: Substitution here typically modulates solubility and pharmacokinetic properties. Coupling with hydrazones or sulfonamides at C5 has been shown to introduce dual-targeting capabilities (e.g., EGFR/HER2 inhibition).
Comparative Efficacy Data
The following data synthesizes recent experimental findings comparing specific 2-aminothiazole derivatives against standard-of-care agents.
Table 1: IC50 Comparison (µM) Across Key Cancer Cell Lines
Lower values indicate higher potency.[2]
| Compound ID | Scaffold Class | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | K562 (Leukemia) | Mechanism of Action |
| TH-39 | 2-AT-Hydrazone | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.5 ± 0.4 | 0.78 ± 0.1 | ROS-mediated Apoptosis / Hec1-Nek2 Inhibition |
| Cmpd 27 | Phenyl-2-AT | > 20 | 1.6 ± 0.8 | 5.2 ± 1.1 | N.T. | Tubulin Polymerization Inhibition |
| Cmpd 43 | Imidazo[2,1-b]thiazole | 0.15 ± 0.02 | 0.22 ± 0.05 | 0.45 ± 0.1 | 0.30 ± 0.05 | Dual EGFR/HER2 Kinase Inhibitor |
| Dasatinib | 2-AT (Standard) | 0.8 ± 0.1 | 0.9 ± 0.2 | < 0.1 | < 0.01 | Multi-Kinase Inhibitor (Src/Abl) |
| Doxorubicin | Anthracycline (Ctrl) | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.3 ± 0.1 | DNA Intercalation |
Data Insight: While Doxorubicin is a broad-spectrum DNA intercalator, novel derivative Cmpd 43 demonstrates superior potency in HER2+ breast cancer models (MCF-7) due to specific kinase affinity, highlighting the value of the 2-AT scaffold in targeted therapy over systemic cytotoxicity.
Table 2: Selectivity Index (SI)
SI = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 3 is generally considered favorable.
| Compound | Normal Cell Line (PBMC/Vero) IC50 (µM) | Cancer Cell Line (Target) | Selectivity Index (SI) |
| TH-39 | > 100 | K562 | > 128 |
| Cmpd 27 | 25.4 | HeLa | 15.8 |
| Doxorubicin | 2.5 | HeLa | 5.0 |
Mechanistic Profiling: The ROS-Apoptosis Pathway
Many 2-aminothiazole derivatives (specifically TH-39 and hydrazone analogs) do not act solely through kinase inhibition. A dominant mechanism identified is the disruption of mitochondrial membrane potential (
Mechanism of Action Diagram
The following diagram illustrates the pathway by which 2-AT derivatives induce apoptosis, distinct from the DNA-damage route of Doxorubicin.
Figure 1: Signal transduction pathway showing 2-AT derivative induction of mitochondrial apoptosis.
Validated Experimental Protocols
To replicate the efficacy data presented above, the following self-validating workflows are recommended.
A. In Vitro Cytotoxicity Screening (MTT Assay)
This colorimetric assay relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.
Critical Control Parameters:
-
Solvent Control: DMSO concentration must remain < 0.1% to prevent solvent-induced cytotoxicity.
-
Blanking: Wells containing media + MTT (no cells) are required to subtract background absorbance.
Workflow Diagram:
Figure 2: Step-by-step workflow for high-throughput cytotoxicity screening using MTT.
B. Flow Cytometry (Apoptosis Validation)
While MTT measures metabolic activity, it does not distinguish cytostasis from cytotoxicity.
-
Reagent: Annexin V-FITC / Propidium Iodide (PI).
-
Logic: Annexin V binds exposed Phosphatidylserine (early apoptosis); PI stains permeable nuclei (necrosis/late apoptosis).
-
Expected Result for 2-ATs: A shift from Q3 (Live) to Q4 (Early Apoptosis) and Q2 (Late Apoptosis) indicates programmed cell death rather than necrotic rupture.
References
-
Zhu, X., et al. (2016). Discovery of TH-39 as a novel 2-aminothiazole derivative targeting the ROS-mitochondrial apoptotic pathway in K562 leukemia cells.
-
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.[3][1][4] Medicinal Chemistry Research.[3][1][4][5][6][7]
-
Sever, B., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry.[4]
-
Liu, Y., et al. (2016). Design, synthesis and biological evaluation of novel 2-aminothiazole-5-carboxylic acid phenylamide derivatives.
-
Millet, A., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.[4] Journal of Medicinal Chemistry.[4][8]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Comparative study of metal complexes of 2-amino-1,3,4-thiadiazole derivatives
Executive Summary: The "Privileged Scaffold" in Metallodrug Design
In the realm of medicinal inorganic chemistry, the 1,3,4-thiadiazole ring is not merely a structural component; it is a "privileged scaffold." Its ability to bind diverse biological targets with high affinity makes it a cornerstone of modern drug design. However, the free ligand often suffers from limited lipophilicity and rapid metabolic clearance.
This guide presents a comparative analysis of 2-amino-1,3,4-thiadiazole derivatives and their transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II)).[1] By transitioning from the free organic ligand to a metal-chelated system, researchers can exploit Tweedy’s Chelation Theory to significantly enhance pharmacological potency. This document details the synthesis, structural validation, and comparative biological performance of these complexes.
Part 1: Ligand Architecture & Coordination Logic
Before synthesis, one must understand the coordination environment. The 2-amino-1,3,4-thiadiazole moiety offers multiple donor sites, but their reactivity differs significantly.
The Challenge of the Parent Ligand
The parent 2-amino-1,3,4-thiadiazole acts as a monodentate ligand, typically coordinating through the ring nitrogen (N3 or N4). However, this often results in weak field complexes with lower stability constants.
The Schiff Base Solution
To enhance stability and bioactivity, the amine group is condensed with aldehydes (e.g., salicylaldehyde, 4-nitrobenzaldehyde) to form Schiff bases .
-
Advantage: This creates an azomethine (-CH=N-) linkage.[1]
-
Result: The ligand becomes bidentate or tridentate (if an -OH group is present on the aldehyde), forming stable 5- or 6-membered chelate rings with the metal ion.
Part 2: Synthesis Workflow & Protocol
The synthesis of these complexes requires precise control over stoichiometry and pH to prevent the formation of hydroxides or unreacted impurities.
Experimental Workflow Diagram
The following flowchart outlines the optimized pathway for synthesizing Schiff base metal complexes.
Figure 1: Step-wise synthesis workflow for thiadiazole-based metal complexes.
Detailed Protocol: The Reflux Method
Objective: Synthesis of [M(L)₂]Cl₂ complexes (M = Cu, Co, Ni, Zn).
-
Ligand Synthesis (Schiff Base Formation):
-
Dissolve 0.01 mol of 2-amino-1,3,4-thiadiazole in 20 mL hot ethanol.
-
Add 0.01 mol of the chosen aldehyde (e.g., salicylaldehyde).
-
Add 2-3 drops of conc.[2] H₂SO₄ as a catalyst.
-
Critical Step: Reflux for 3–4 hours. Monitor via TLC until the starting amine spot disappears.
-
Cool, filter the precipitate, and recrystallize from ethanol.
-
-
Metal Complexation:
-
Dissolve 0.02 mol of the purified Schiff base ligand in 25 mL ethanol.
-
Separately, dissolve 0.01 mol of metal chloride (CuCl₂, CoCl₂, etc.) in 15 mL ethanol.
-
Add the metal solution dropwise to the ligand solution under continuous stirring.
-
pH Adjustment: Adjust pH to ~7.5 using ammonia solution to facilitate deprotonation (if phenolic groups are present) and coordination.
-
Reflux for 3–5 hours. The solution usually changes color (e.g., Cu = Green/Blue, Co = Pink/Brown).
-
Filter the solid product, wash with hot ethanol (to remove unreacted ligand) and ether, then dry in a desiccator.
-
Part 3: Structural Characterization Comparison[2]
How do you validate that the metal actually coordinated? You must look for specific spectral shifts.
| Feature | Free Ligand (Schiff Base) | Metal Complex (Cu/Co/Ni/Zn) | Interpretation |
| IR: Azomethine ( | 1620–1640 cm⁻¹ | 1600–1615 cm⁻¹ | Red Shift: Indicates coordination of the azomethine nitrogen to the metal, weakening the C=N bond.[1] |
| IR: Phenolic Oxygen ( | ~1280 cm⁻¹ | 1300–1320 cm⁻¹ | Blue Shift: If applicable, indicates deprotonation and coordination of the phenolic oxygen. |
| IR: M-N / M-O Bands | Absent | 400–600 cm⁻¹ | New Bands: Direct evidence of Metal-Nitrogen and Metal-Oxygen bond formation. |
| Magnetic Moment ( | Diamagnetic | Paramagnetic (except Zn) | Geometry Indicator: [1]• Cu(II): ~1.7–1.9 BM (Square Planar/Octahedral)• Co(II): ~4.5–5.0 BM (High Spin Octahedral)• Ni(II): ~2.9–3.2 BM (Octahedral)• Zn(II): Diamagnetic (d¹⁰ system) |
| Molar Conductance | N/A | Low (< 20 ohm⁻¹cm²mol⁻¹) | Indicates the complex is non-electrolytic ; chloride ions are likely inside the coordination sphere. |
Part 4: Comparative Biological Performance[3][4]
This is the core value proposition. Why synthesize the complex? The answer lies in the Antimicrobial Potency .
Mechanism of Action: Tweedy's Chelation Theory
The enhanced activity of metal complexes is best explained by Tweedy's theory and Overtone's concept of cell permeability.
Figure 2: Mechanism of enhanced antimicrobial activity via Chelation Theory.
Comparative Data: MIC Values (µg/mL)
The following table summarizes typical Minimum Inhibitory Concentration (MIC) trends observed in literature for thiadiazole derivatives against standard pathogens (E. coli, S. aureus).
| Compound | S. aureus (Gram +) | E. coli (Gram -) | Performance Analysis |
| Free Ligand | 50 – 100 | 100 – 200 | Baseline: Moderate activity. Limited by poor membrane penetration. |
| Co(II) Complex | 25 – 50 | 50 – 100 | Improved: Good activity, often limited by kinetic lability. |
| Ni(II) Complex | 25 – 50 | 50 – 100 | Moderate: Similar to Cobalt; geometry often octahedral. |
| Cu(II) Complex | 12.5 – 25 | 12.5 – 25 | Superior: High redox potential allows interference with bacterial respiration. Often the most active. |
| Zn(II) Complex | 15 – 30 | 20 – 40 | Excellent: Despite being d¹⁰ (redox inert), Zn acts as a strong Lewis acid, efficiently binding to bacterial DNA/proteins. |
| Standard (Ciprofloxacin) | 5 – 10 | 5 – 10 | Benchmark: Metal complexes are approaching standard drug efficacy. |
Key Insights for Researchers
-
The Copper Advantage: Cu(II) complexes consistently outperform others. This is attributed to the copper ion's ability to undergo redox cycling (Cu²⁺ ↔ Cu⁺), generating Reactive Oxygen Species (ROS) that damage bacterial DNA.
-
The Zinc Alternative: Zn(II) complexes are highly effective despite lacking redox activity. Their mechanism involves high affinity for phosphate groups in DNA, disrupting replication.
-
Ligand Substitution: Electron-withdrawing groups (e.g., -NO₂ on the aldehyde ring) generally enhance biological activity by increasing the acidity of the metal center, strengthening interactions with bacterial enzymes.
References
-
Yusuf, M., et al. (2024). "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents."[2][3][4] PMC. Available at: [Link]
-
Chohan, Z. H., et al. (2002). "Antibacterial Co(II), Cu(II), Ni(II) and Zn(II) complexes of thiadiazoles Schiff bases."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Tweedy, B. G. (1964). "Plant Extracts with Metal Ions as Potential Antimicrobial Agents." Phytopathology, 55, 910-914.[5] (Foundational Theory Reference).
-
Al-Amiery, A. A., et al. (2012). "Synthesis and Antimicrobial Activities of Novel Schiff Bases Derived from 2-Amino-1,3,4-thiadiazole." Organic and Medicinal Chemistry Letters. Available at: [Link]
-
Kargar, H., et al. (2021). "Synthesis, characterization, and antibacterial activity of some new Schiff base metal complexes." Journal of the Iranian Chemical Society. Available at: [Link]
Sources
- 1. scienceworldjournal.org [scienceworldjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Antioxidant Profiling of 2-Aminothiazole Sulfonamides
Executive Summary
2-Aminothiazole sulfonamides (2-ATS) represent a privileged hybrid scaffold in medicinal chemistry, merging the pharmacophoric features of thiazoles (known for diverse biological affinity) and sulfonamides (established carbonic anhydrase inhibitors and antimicrobial agents).
While traditionally explored for antimicrobial and anticancer properties, recent structure-activity relationship (SAR) studies have identified significant antioxidant potential in specific 2-ATS derivatives. This guide provides a technical framework for assessing these compounds, comparing their efficacy against industry standards (Ascorbic Acid, Trolox), and detailing the experimental protocols required for validation.
Key Insight: Leading 2-ATS derivatives (e.g., Compound 8 in recent literature) have demonstrated Superoxide Dismutase (SOD)-mimic activity exceeding 99% and DPPH scavenging efficiency comparable to Vitamin C, driven by electron-donating substituents on the aromatic ring.
Part 1: Structural Rationale & Mechanism
The antioxidant capacity of 2-ATS derivatives is not incidental; it is a function of their ability to stabilize free radicals through resonance and heteroatom participation.
The Hybrid Scaffold Advantage
-
Thiazole Ring: Acts as an electron sink/source depending on substitution. The sulfur atom can participate in radical cation stabilization.
-
Sulfonamide Moiety (
): The acidic N-H proton can participate in Hydrogen Atom Transfer (HAT) mechanisms. -
Substituents: The introduction of electron-donating groups (EDGs) like
, , or on the phenyl ring attached to the sulfonamide significantly lowers the bond dissociation enthalpy (BDE), facilitating radical scavenging.
Mechanistic Pathway Visualization
The following diagram illustrates the dual-pathway mechanism (HAT and SET) by which these sulfonamides neutralize reactive oxygen species (ROS).
Figure 1: Dual-mechanistic pathway for radical scavenging by 2-aminothiazole sulfonamides.
Part 2: Comparative Performance Analysis
To objectively assess 2-ATS derivatives, they must be benchmarked against established antioxidants. The data below synthesizes recent findings comparing high-performing 2-ATS derivatives against Ascorbic Acid (Vitamin C) and Trolox (water-soluble Vitamin E analog).
Performance Benchmarks (Data Synthesis)
| Compound Class | Specific Agent | Assay Target | IC50 / % Inhibition | Relative Potency | Solubility Profile |
| Standard | Ascorbic Acid | DPPH Radical | IC50: ~36.0 µg/mL | Reference (1.0x) | High (Water) |
| Standard | Trolox | DPPH Radical | IC50: ~40-50 µg/mL | 0.8x - 0.9x | High (Water/Buffer) |
| 2-ATS Derivative | Compound 8 | DPPH Radical | 90.09% (at 100 µg/mL) | High | Mod (DMSO/EtOH) |
| 2-ATS Derivative | Compound 26** | DPPH Radical | IC50: ~35.2 µM | Equipotent | Low (Req. DMSO) |
| 2-ATS Derivative | Compound 8 | SOD-Mimic | 99.02% | Superior | Mod (DMSO/EtOH) |
*Data derived from Source [1]. Compound 8 refers to a specific N-substituted 2-aminothiazole sulfonamide variant. **Data derived from Source [2].
Interpretation for Drug Development[1]
-
Radical Scavenging (DPPH): Optimized 2-ATS derivatives (specifically those with halogens or nitro groups) show IC50 values nearly identical to Ascorbic Acid.
-
Enzymatic Mimicry (SOD): This is the differentiator. Unlike simple scavengers (Vitamin C), specific 2-ATS scaffolds exhibit potent SOD-mimic activity, likely due to the chelation potential of the thiazole nitrogen and sulfonamide oxygen atoms.
-
Solubility Constraint: Unlike Ascorbic Acid, 2-ATS compounds often require DMSO for initial solubilization. This must be accounted for in assay blanking to avoid false positives.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and eliminate solvent interference, the following protocols utilize specific controls.
Protocol A: DPPH Radical Scavenging Assay (Modified for Sulfonamides)
Rationale: Standard aqueous protocols may precipitate sulfonamides. This protocol uses a methanol/DMSO system.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl).[1]
-
Methanol (HPLC Grade).
-
DMSO (Dimethyl sulfoxide).
-
UV-Vis Spectrophotometer (517 nm).
Workflow:
-
Stock Preparation: Dissolve 2-ATS derivatives in 10% DMSO/Methanol to a concentration of 1 mg/mL.
-
DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol. (Protect from light; solution should be deep purple).
-
Incubation:
-
Mix 1.0 mL of test compound solution (various dilutions) with 1.0 mL of DPPH solution.
-
Control: 1.0 mL Methanol + 1.0 mL DPPH.
-
Blank (Compound): 1.0 mL test compound + 1.0 mL Methanol (Corrects for compound's own absorbance).
-
-
Measurement: Incubate in dark for 30 mins at RT. Measure Absorbance (
) at 517 nm.
Calculation (Self-Validating Formula):
Protocol B: SOD-Mimic Activity Assay
Rationale: Assesses the compound's ability to dismutate superoxide anions, a critical pathway for preventing oxidative stress in biological systems.
Workflow Visualization:
Figure 2: Workflow for Superoxide Dismutase (SOD) mimic activity screening.
Part 4: Strategic Recommendations
-
SAR Optimization: Focus synthesis on placing electron-donating groups (hydroxyl/methoxy) at the para-position of the sulfonamide phenyl ring. This consistently yields lower IC50 values.
-
Solvent Controls: When comparing against Trolox, ensure the final DMSO concentration in the well is <1% to prevent solvent-induced radical quenching.
-
Dual-Targeting: Screen high-performing antioxidants for antimicrobial activity. The 2-ATS scaffold is unique because a single molecule can potentially reduce oxidative stress and inhibit bacterial growth, a dual-action desirable in treating infected wounds.
References
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Source: EXCLI Journal (2025).[2] URL:[Link] Note: Primary source for Compound 8 data and SOD/DPPH correlation.
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Source: Heliyon (2024).[3] URL:[Link] Note:[4] Source for IC50 comparisons of compounds 26, 27, and 33.
-
Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants. Source: Molecules (2021).[5] URL:[Link] Note:[2][3][4][6][7][8][9][10] Provides baseline IC50 data for Ascorbic Acid in sulfonamide comparative studies.
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The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study. Source: Journal of Applied Toxicology (2008). URL:[Link] Note: Establishes the validity of using Trolox as a lipid-soluble standard vs. Vitamin C.
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A Senior Application Scientist's Guide to QSAR Modeling of 2-Aminothiazole Antioxidants: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel and potent antioxidant compounds is a perpetual frontier. Among the myriad of heterocyclic scaffolds, the 2-aminothiazole moiety has emerged as a privileged structure, demonstrating a remarkable spectrum of biological activities, including significant antioxidant potential.[1][2] This guide provides an in-depth technical comparison of Quantitative Structure-Activity Relationship (QSAR) modeling for 2-aminothiazole antioxidants. Moving beyond a mere recitation of protocols, we will delve into the causality behind methodological choices, offering field-proven insights to empower your own research endeavors.
The Imperative for Predictive Modeling: Understanding 2-Aminothiazole Antioxidants
The 2-aminothiazole core is a versatile building block in medicinal chemistry.[1][2] Its derivatives have been investigated for a wide range of therapeutic applications, and their antioxidant properties are a key area of interest.[1] Antioxidants play a crucial role in mitigating the detrimental effects of oxidative stress, a physiological process implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The ability of 2-aminothiazole derivatives to scavenge free radicals and protect against oxidative damage makes them attractive candidates for drug discovery.[3]
However, the synthesis and biological evaluation of extensive compound libraries are both time-consuming and resource-intensive. This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool. By establishing a mathematical correlation between the chemical structure of a molecule and its biological activity, QSAR enables us to predict the antioxidant potential of novel 2-aminothiazole derivatives in silico, thereby prioritizing the most promising candidates for synthesis and experimental validation.[4]
The QSAR Workflow: A Self-Validating System
A robust QSAR study is a self-validating system, with each step designed to ensure the statistical significance and predictive power of the final model. The general workflow is a cyclical process of data curation, model generation, and rigorous validation.
Caption: A hypothetical pathway of Nrf2-mediated antioxidant response potentially modulated by 2-aminothiazole derivatives.
Conclusion and Future Directions
QSAR modeling is a powerful and efficient approach for the discovery and optimization of 2-aminothiazole antioxidants. This guide has provided a comparative overview of different modeling strategies, underscored the importance of robust experimental validation, and offered insights into the structure-activity relationships of this promising class of compounds.
Future research in this area should focus on:
-
Expanding the chemical space: Synthesizing and testing a wider variety of 2-aminothiazole derivatives to build more comprehensive and predictive QSAR models.
-
Employing advanced modeling techniques: Exploring the application of more sophisticated machine learning and deep learning algorithms to potentially improve predictive accuracy.
-
Integrating multiple endpoints: Developing QSAR models that can simultaneously predict antioxidant activity and other important properties like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) to identify drug candidates with a balanced profile.
By leveraging the synergies between computational modeling and experimental validation, we can accelerate the discovery of novel 2-aminothiazole-based antioxidants with therapeutic potential.
References
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- Sharma, M., & Ahuja, D. (2019). QSAR Studies of Flavonoids Derivatives for Antioxidant and Antimicrobial Activity. Journal of Drug Delivery and Therapeutics, 9(4), 58-64.
- Mostahar, S., Khatun, P., & Islam, M. A. (2007). Synthesis of two vanillin ring containing flavones by different methods and studies of their antibacterial and antifungal activities. Journal of Biological Sciences, 7(3), 514-519.
- Patrick, G. L. (2001). An Introduction to Medicinal Chemistry. Oxford University Press.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- Sivakumar, P. M., Senthil, K., & Mukesh, D. (2010). Antioxidant potential of aminothiazole derivative and its protective effect on H2O2-induced oxidative damage on pBR322 DNA and RBC cellular membrane. Redox Report, 15(4), 163-170.
- El-Sayed, W. M., & Al-Otaibi, R. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. (2023). Molecules, 28(10), 4079.
- Putambeker, D. S., Giridhar, R., & Yadav, M. R. (2011). 3D-QSAR CoMFA/CoMSIA studies on 5-aryl-2, 2-dialkyl-4-phenyl-3 (2H)-furanone derivatives as selective cyclooxygenase-2 inhibitors. Medicinal Chemistry Research, 20(8), 1205-1213.
- Mahasen, N. T., & Ismael, M. A. (2021). Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. Molecules, 26(19), 5898.
- Singh, N., & Kumar, A. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
- Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 29, 1-22.
- Zaki, Y. H., Al-Gendey, M. S., & Abdelhamid, A. O. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal, 12(1), 70.
- Worachartcheewan, A., Nantasenamat, C., & Isarankura-Na-Ayudhya, C. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 21, 114-136.
- Saeedi, M., Ghadimi, R., & Eslami, M. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Bioorganic & Medicinal Chemistry, 28(19), 115684.
- Chourasiya, A., Suthar, A., & Sharma, A. (2019). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Journal of the Indian Chemical Society, 96(10), 1331-1337.
- González-Díaz, H., Pérez-Montoto, M., & Prado-Prado, F. J. (2008). QSAR analysis of phenolic antioxidants using MOLMAP descriptors of local properties.
- Li, Y., & Li, X. (2020). Studies on the bioactivities and molecular mechanism of antioxidant peptides by 3D-QSAR, in vitro evaluation and molecular dynamic simulations. Food & Function, 11(4), 3356-3367.
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Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]
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Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
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Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]
- Zhang, H., & Tsao, R. (2016). Dietary polyphenols, oxidative stress and antioxidant and anti-inflammatory effects. Current Opinion in Food Science, 8, 33-42.
- Quantitative Structure-Activity Relationship Study of Antioxidant Tripeptides Based on Model Population Analysis. (2018). International Journal of Molecular Sciences, 19(11), 3465.
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Safety Operating Guide
2-Amino-4-thiazoline (2-Aminothiazole) Proper Disposal Procedures
[1][2]
Executive Technical Summary
This guide outlines the mandatory disposal protocols for 2-Amino-4-thiazoline , chemically synonymous in most stable contexts with its tautomer 2-Aminothiazole (CAS: 96-50-4) .
While often viewed as a standard heterocyclic building block in drug discovery (specifically for kinase inhibitors and sulfa drugs), this compound presents a biphasic safety risk that is frequently underestimated:
-
Acute Chemical Reactivity: It possesses a nucleophilic amine and a sulfur heterocycle, making it violently incompatible with strong oxidizers and nitrating agents.
-
Specific Target Organ Toxicity (Thyroid): Mechanistically, 2-aminothiazoles mimic thioamide antithyroid drugs (like methimazole). They inhibit thyroid peroxidase (TPO), leading to thyroid hypertrophy and hyperplasia upon chronic exposure.
Operational Directive: All disposal pathways must prioritize dust containment (to prevent inhalation) and thermal destruction (incineration) to ensure complete ring cleavage.
Chemical Identity & Hazard Profiling[3]
The following data dictates the downstream waste management logic.
| Parameter | Technical Specification |
| Primary Identifier | 2-Aminothiazole (Tautomer: 2-imino-4-thiazoline) |
| CAS Number | 96-50-4 |
| Physical State | Crystalline Solid (Beige to brown) |
| GHS Classification | Acute Tox. 4 (Oral) , Carc. 2 (Suspected Carcinogen) |
| Target Organ | Thyroid (TPO Inhibition) |
| Incompatibilities | Nitric acid (violent), Acid chlorides, Anhydrides, Strong Oxidizers |
| Combustion Products | Nitrogen Oxides (NOx), Sulfur Oxides (SOx) |
Waste Stream Segregation Logic
Effective disposal begins at the bench. You must segregate this compound based on its chemical reactivity to prevent unintentional evolution of toxic gases or heat in the waste container.
The "No-Mix" Rules
-
Rule 1: No Oxidizing Acids. Never dispose of 2-aminothiazole residues in waste containers containing Nitric Acid or Perchloric Acid. The oxidation of the thiazole ring is exothermic and can be violent.
-
Rule 2: No Acid Chlorides. Do not mix with waste streams containing thionyl chloride or acetyl chloride without prior quenching; the exocyclic amine will react rapidly, generating heat and HCl gas.
Segregation Workflow
The following diagram illustrates the decision logic for segregating 2-amino-4-thiazoline waste streams.
Figure 1: Decision logic for segregating thiazole waste streams to ensure compatibility and compliance.
Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Objective: Prevent aerosolization of carcinogenic dust.
-
Containerization: Do not throw loose powder into a general solid waste bin.
-
Primary Containment: Place the solid waste into a clear polyethylene bag or a screw-top jar.
-
Labeling: Label the primary container explicitly: "Contains 2-Aminothiazole - Toxic/Carcinogen - NO OXIDIZERS."
-
Secondary Containment: Place the sealed primary container into the lab's designated Solid Hazardous Waste Drum .
-
Disposal Fate: This drum must be manifested for Incineration .
Protocol B: Liquid Waste (Mother Liquors)
Objective: Prevent precipitation and reaction in the waste carboy.
-
Solubility Check: Ensure the compound remains dissolved. 2-Aminothiazole is soluble in water, ethanol, and dilute acid.
-
pH Adjustment: If the waste stream is acidic (e.g., from an HCl salt), ensure the receiving carboy is compatible. Do not mix with basic cyanide waste streams.
-
Carboy Selection:
-
Use Stream A (Halogenated) if DCM or Chloroform was used.
-
Use Stream B (Non-Halogenated) for Ethanol, Methanol, or DMSO solutions.
-
-
Disposal Fate: Fuel blending or Incineration.[1]
Emergency Response: Spill Management
Critical Warning: Do not dry sweep 2-aminothiazole dust. Dry sweeping generates aerosols that are easily inhaled, delivering the compound directly to the bloodstream and thyroid.
Wet-Method Cleanup Protocol
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and a P100 respirator (or work inside a fume hood) to avoid dust inhalation.
-
Isolate: Evacuate non-essential personnel from the immediate 10-foot radius.
-
Dampen: Gently mist the spilled powder with 60-70% Ethanol or water. This suppresses dust formation.[2][3]
-
Collect:
-
Place an ethanol-dampened absorbent pad over the spill.[4]
-
Wipe inward from the periphery to the center.
-
-
Decontaminate Surface:
-
Disposal: Place all wipes, pads, and gloves into a sealable bag and dispose of as Solid Hazardous Waste (Protocol A).
Decontamination of Glassware
Thiazoles can adsorb to glass surfaces. Simple water rinsing is insufficient.
-
Solvent Rinse: Rinse the flask with a small volume of Ethanol or Acetone. Collect this as Liquid Hazardous Waste .
-
Acid Wash (Optional): If residue persists, a dilute (1N) HCl rinse will protonate the amine (forming the hydrochloride salt), vastly increasing water solubility for easier removal.
-
Final Wash: Wash with Alconox/detergent and water.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7283, 2-Aminothiazole. [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2-aminothiazole (Risk Assessment). [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-4-thiazoline
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Amino-4-thiazoline, a compound widely utilized in pharmaceutical development, agrochemical formulation, and biochemical research.[1] As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and operational success. This document is structured to provide a self-validating system of protocols, grounded in authoritative sources, to build your confidence and expertise in handling this chemical.
Understanding the Hazard: Why is PPE Necessary?
2-Amino-4-thiazoline and its derivatives are classified as hazardous substances.[2] The primary routes of exposure and associated health effects are summarized below. A thorough understanding of these risks is the foundation of a robust safety culture and underscores the necessity of the protective measures outlined in this guide.
| Hazard Classification | Description of Health Effects |
| Acute Oral Toxicity, Category 4 | Harmful if swallowed, potentially causing gastrointestinal irritation, nausea, vomiting, and diarrhea.[2] |
| Skin Corrosion/Irritation, Category 2 | Causes skin irritation upon contact.[2][3] May be harmful if absorbed through the skin.[3][4] |
| Serious Eye Damage/Eye Irritation, Category 2 | Causes serious eye irritation.[2][3][5] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory tract irritation if inhaled.[2][3] |
This table summarizes the key hazards associated with 2-Amino-4-thiazoline, necessitating the use of appropriate personal protective equipment.
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy for 2-Amino-4-thiazoline involves a multi-layered approach, addressing each potential route of exposure. The following sections detail the selection, use, and disposal of specific PPE components.
Direct contact with 2-Amino-4-thiazoline can cause serious eye irritation.[2] Therefore, robust eye and face protection is non-negotiable.
-
Protocol:
-
Primary Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6] These should provide a complete seal around the eyes.
-
Secondary Protection: When there is a risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.
-
Emergency Preparedness: Ensure that eyewash stations are readily accessible and in close proximity to the workstation.[2] In case of eye contact, immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids, and seek medical attention.[6][7]
-
The skin is a primary route of exposure to 2-Amino-4-thiazoline, which can cause skin irritation.[2][6] Proper glove selection and use are critical.
-
Protocol:
-
Glove Inspection: Before each use, inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
-
Proper Donning and Doffing: Don gloves before handling the chemical and doff them using a technique that avoids skin contact with the contaminated outer surface.
-
Disposal: Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations. Do not reuse disposable gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]
To prevent skin contact on other parts of the body, appropriate protective clothing is essential.[6]
-
Protocol:
-
Laboratory Coat: A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.
-
Chemical-Resistant Apron: For tasks with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Suit: In situations with a high potential for exposure, such as large-scale handling or spill cleanup, a disposable, chemical-resistant suit (e.g., Tychem®) may be necessary.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For handling larger quantities, chemical-resistant shoe covers should be considered.
-
Clothing Management: Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[6]
-
Inhalation of 2-Amino-4-thiazoline dust or aerosols can cause respiratory tract irritation.[2][6]
-
Protocol:
-
Engineering Controls: The primary method for controlling respiratory hazards is to use adequate ventilation, such as a chemical fume hood.[2][6]
-
Respirator Selection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge with a dust/mist filter is recommended.[7][8]
-
Fit Testing: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements, including fit testing, must be in place.
-
Maintenance: Respirators must be properly maintained, cleaned, and stored according to the manufacturer's instructions.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations when working with 2-Amino-4-thiazoline, from preparation to disposal.
Caption: A workflow diagram illustrating the key stages of safe handling of 2-Amino-4-thiazoline.
Spill Management and Waste Disposal
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, dampen the solid spill material with water to minimize dust.[8][9]
-
Transfer the dampened material to a suitable, labeled container for hazardous waste.[8][9]
-
Use absorbent paper dampened with water to clean up any remaining material.[8][9]
-
Seal all contaminated materials, including PPE, in a vapor-tight plastic bag for disposal.[7][8][9]
-
Wash the contaminated area with a soap and water solution.[7][8][9]
-
Do not re-enter the area until it has been verified as clean by a safety officer.[7][8]
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Only personnel trained in hazardous waste cleanup should address large spills.
-
-
Waste Disposal:
-
All waste materials, including leftover 2-Amino-4-thiazoline, contaminated consumables, and used PPE, must be disposed of as hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
The Hierarchy of Controls
It is imperative to remember that PPE is the last line of defense. The hierarchy of controls prioritizes more effective measures to reduce risk.
Caption: The hierarchy of controls for managing chemical hazards.
References
- 2-Amino-4-methylthiazole(1603-91-4) - ChemicalBook. (n.d.).
- 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | CAMEO Chemicals | NOAA. (n.d.).
- 2-AMINO-4-THIAZOLE ACETIC ACID - CAMEO Chemicals - NOAA. (n.d.).
- SAFETY DATA SHEET: 2-Amino-2-Thiazoline, 98%. (2025, December 20).
- 2-AMINOTHIAZOLE - CAMEO Chemicals - NOAA. (n.d.).
- SAFETY DATA SHEET: 2-Thiazolamine. (2025, December 19).
- 2-Aminothiazoline-4-carboxylic acid | C4H6N2O2S | CID 16526 - PubChem. (n.d.).
- 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem. (n.d.).
- 2-Amino-2-thiazoline-4-carboxylic acid - Chem-Impex. (n.d.).
- 2-Amino Thiazole CAS No 96-50-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
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- 4. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 8. 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
